Technical Documentation Center

Nifurmerone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nifurmerone
  • CAS: 5579-95-3

Core Science & Biosynthesis

Foundational

Nifurmerone (CAS 5579-95-3): A Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of Nifurmerone (CAS 5579-95-3), a nitrofuran derivative with potential applications in antimicrobial research. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Nifurmerone (CAS 5579-95-3), a nitrofuran derivative with potential applications in antimicrobial research. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available chemical data, outlines plausible synthetic and analytical methodologies, and discusses its presumed mechanism of action based on the broader class of nitrofuran anti-infective agents.

Core Chemical Identity and Properties

Nifurmerone is chemically identified as 2-chloro-1-(5-nitrofuran-2-yl)ethanone.[1] It belongs to the nitrofuran class of compounds, which are characterized by a nitro group attached to a furan ring.[2] This structural motif is central to the biological activity of this class of molecules.

Chemical Structure and Identifiers

The molecular structure of Nifurmerone is fundamental to its reactivity and biological interactions. Key identifiers are summarized in the table below for precise documentation and database referencing.

IdentifierValueSource
CAS Number 5579-95-3[3]
Molecular Formula C₆H₄ClNO₄[1][4]
Molecular Weight 189.55 g/mol [1][4]
IUPAC Name 2-chloro-1-(5-nitrofuran-2-yl)ethanone[1]
SMILES C1=C(OC(=C1)[O-])C(=O)CCl[1][4]
InChI Key DQJAAEADFORVGZ-UHFFFAOYSA-N[1][4]
Synonyms Metofurone, Chloromethyl(5-nitro-2-furyl) ketone, NF-71[3]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of Nifurmerone are not extensively reported in publicly accessible literature. However, based on its structure and data for similar compounds, the following properties can be anticipated. These computed properties provide a baseline for experimental design.

PropertyPredicted/Computed ValueSource
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 188.9828853 Da[1]
Topological Polar Surface Area 76 Ų[1]

Note: Solubility, melting point, and boiling point data require experimental determination and are not consistently available in the reviewed sources.

Synthesis and Manufacturing Considerations

A likely precursor for the synthesis of Nifurmerone is 5-nitro-2-furoic acid or its derivatives. The synthesis could proceed via the conversion of 5-nitro-2-furoic acid to its corresponding acyl chloride, followed by a reaction to introduce the chloromethyl ketone moiety.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 5-Nitro-2-furoic acid B 5-Nitro-2-furoyl chloride A->B  SOCl₂ or (COCl)₂   C Nifurmerone (2-chloro-1-(5-nitrofuran-2-yl)ethanone) B->C  CH₂N₂ followed by HCl   (Arndt-Eistert homologation variant)

Caption: A plausible synthetic pathway for Nifurmerone.

Experimental Protocol: Proposed Synthesis of Nifurmerone

This protocol is a theoretical outline based on standard organic synthesis methodologies.

  • Acid Chloride Formation: 5-nitro-2-furoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete, as monitored by the cessation of gas evolution. The excess thionyl chloride is removed under reduced pressure to yield 5-nitro-2-furoyl chloride.

  • Diazomethane Reaction: The resulting 5-nitro-2-furoyl chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in ether is added cautiously until the yellow color of diazomethane persists.

  • Hydrochlorination: The reaction mixture is then treated with anhydrous hydrogen chloride gas, which leads to the formation of the α-chloroketone, Nifurmerone, with the evolution of nitrogen gas.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Nifurmerone.

Safety Precaution: Diazomethane is highly toxic and explosive. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

Mechanism of Action: Insights from the Nitrofuran Class

Nifurmerone is classified as an anti-infective and antifungal agent.[4] The precise molecular mechanism of Nifurmerone has not been elucidated. However, the mode of action for the nitrofuran class of antibiotics is generally understood to involve the enzymatic reduction of the 5-nitro group within the microbial cell.[7]

Mechanism_of_Action cluster_cell Microbial Cell cluster_damage Cellular Damage A Nifurmerone (Prodrug) B Nitroreductases A->B Enters cell C Reactive Nitro Anion Radical B->C Reduction of Nitro Group D Further Reduced Metabolites C->D E DNA Damage C->E F Ribosomal Protein Inhibition D->F G Enzyme Inactivation D->G

Caption: Proposed mechanism of action for Nifurmerone.

This bioreduction, catalyzed by bacterial nitroreductases, generates highly reactive intermediates, including a nitro-anion radical.[7] These reactive species are believed to be the ultimate cytotoxic agents, exerting their antimicrobial effect through multiple pathways, including:

  • DNA Damage: The reactive intermediates can cause strand breakage and other damage to microbial DNA.

  • Inhibition of Ribosomal Proteins: This disruption of protein synthesis is a key aspect of their antibacterial action.

  • Interference with Key Metabolic Enzymes: The reactive species can inactivate essential enzymes involved in cellular respiration and other metabolic processes.

It is important to note that for some nitrofurans, like Nifurtimox, the role of oxidative stress in their primary mechanism of action has been questioned, suggesting that other cytotoxic effects of the reduced metabolites may be more significant.[7]

Analytical Characterization

A robust analytical framework is essential for the characterization and quality control of any active pharmaceutical ingredient. For Nifurmerone, a combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Nifurmerone.[8][9][10] The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the furan ring and the methylene protons adjacent to the chlorine atom and the carbonyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O (ketone), C-NO₂ (nitro group), and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Techniques like LC-MS or GC-MS would be suitable.[11]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be developed and validated to quantify Nifurmerone and detect any impurities.

Experimental Protocol: Purity Determination by HPLC
  • Standard and Sample Preparation: Prepare a stock solution of Nifurmerone reference standard in a suitable solvent (e.g., acetonitrile). Prepare the sample solution of the synthesized batch at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of Nifurmerone (likely in the range of 300-320 nm due to the nitrofuran chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Biological Activity and Applications

Nifurmerone is cataloged as an anti-infective and antifungal agent.[4] The nitrofuran class, to which it belongs, has a history of use against a variety of bacterial and some protozoal infections. The specific spectrum of activity for Nifurmerone is not well-documented in the available literature.

Further research would be required to determine its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria and fungi. Standard broth microdilution or agar dilution assays would be appropriate for this purpose.[6][12] Cytotoxicity assays against human cell lines would also be a critical step in evaluating its potential as a therapeutic agent.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Nifurmerone is associated with several hazard statements[1]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes serious eye damage.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

References

  • Mayo Clinic. (2025). Nabumetone (oral route) - Side effects & dosage.
  • TargetMol. (n.d.). Data Sheet (Cat.No.T33668) - Nifurmerone.
  • Maya, J. D., Morello, A., & Repetto, Y. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 79(12), 1747-1755.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21753, Nifurmerone.
  • Global Substance Registration System. (n.d.). NIFURMERONE.
  • ChemWhat. (n.d.). Nifurmerone CAS#: 5579-95-3.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-furaldehyde semicarbazone = 97.0 HPLC 59-87-0.
  • ResearchGate. (n.d.). Synthesis of nifuroxazide analogs.
  • PubMed. (n.d.). Synthesis and biological activity of nifuroxazide and analogs.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • PubMed. (n.d.). Synthesis and biological activity of nifuroxazide and analogs. II.
  • MDPI. (n.d.). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.
  • National Center for Biotechnology Information. (n.d.). An Introduction to Biological NMR Spectroscopy.
  • Frontiers. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.
  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

Sources

Exploratory

Metofurone: A Dual-Warhead Antimicrobial Mechanism

Topic: Metofurone (Nifurmerone) Antimicrobial Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Structural Analysis and Mechanistic Pathways of Nifur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metofurone (Nifurmerone) Antimicrobial Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Analysis and Mechanistic Pathways of Nifurmerone

Executive Summary

Metofurone (International Nonproprietary Name: Nifurmerone ; Chemical Name: 2-chloro-1-(5-nitrofuran-2-yl)ethanone ) represents a distinct class of antimicrobial agents that bridges the pharmacophores of nitrofurans and


-haloketones . Unlike standard antibiotics that often rely on a single target (e.g., cell wall synthesis or ribosomal inhibition), Metofurone exhibits a dual-warhead mechanism  of action. This whitepaper dissects the molecular causality of Metofurone’s activity, postulating that its efficacy derives from the synergistic lethality of reductive radical generation  (via the nitro group) and irreversible covalent alkylation  (via the chloromethyl ketone moiety).

Chemical Biology & Structural Logic

To understand the mechanism, one must first analyze the electrophilic potential of the molecule. Metofurone is not merely a nitrofuran; it is a suicide substrate designed with two reactive centers.

Structural MoietyChemical NatureBiological TargetMechanism Type
5-Nitro Group (

)
Reducible PharmacophoreDNA, Ribosomes, RespirationOxidative Stress / Radical Attack (Redox Cycling)
Chloromethyl Ketone (

)
Electrophile (Alkylator)Cysteine Thiols (

), Histidine Imidazoles
Covalent Modification (

Alkylation)

Expert Insight: The presence of the chloromethyl ketone distinguishes Metofurone from simple nitrofurans like nitrofurantoin. While the nitro group drives broad-spectrum activity via radical stress, the chloromethyl ketone moiety allows for the direct, irreversible inhibition of essential thiol-dependent enzymes (e.g., fungal proteases, bacterial dehydrogenases), potentially enhancing its fungicidal profile compared to antibacterial-only nitrofurans.

Mechanism Pathway I: Reductive Bioactivation (The Nitrofuran Cycle)

The primary driver of Metofurone’s antimicrobial activity is the enzymatic reduction of its nitro group. This is a prodrug mechanism requiring activation by the pathogen's own metabolism.

Activation by Nitroreductases

Metofurone enters the cell and serves as a substrate for bacterial or fungal nitroreductases (NTRs) .

  • Type I NTRs (Oxygen-Insensitive): Perform a 2-electron reduction, converting the nitro group directly to a nitroso intermediate (

    
    ) and subsequently to a hydroxylamine (
    
    
    
    ). These intermediates are highly reactive and form adducts with DNA (guanine bases), causing strand breaks.
  • Type II NTRs (Oxygen-Sensitive): Perform a 1-electron reduction to form a nitro-anion free radical (

    
    ).
    
The Futile Redox Cycle (Aerobic Conditions)

In the presence of oxygen, the nitro-anion radical reacts with molecular oxygen (


) to regenerate the parent Metofurone and release a superoxide anion (

).

This "futile cycle" depletes cellular NADH/NADPH and generates a cascade of Reactive Oxygen Species (ROS), including hydrogen peroxide (

) and hydroxyl radicals (

), leading to oxidative stress and membrane peroxidation.

Mechanism Pathway II: Covalent Alkylation (The Electrophilic Attack)

This secondary mechanism is specific to the chloromethyl ketone motif (


) of Metofurone.
Thiol Depletion and Enzyme Inhibition

The


-carbon is highly electron-deficient due to the adjacent carbonyl and chlorine. Nucleophilic cysteine residues (thiolates, 

) in the active sites of essential enzymes attack this carbon, displacing the chloride ion.

Consequence: This forms a stable thioether bond, irreversibly inhibiting the enzyme. Targets likely include:
  • Glutathione (GSH): Rapid depletion of the cellular antioxidant pool, exacerbating the oxidative stress from Pathway I.

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of glycolysis.

  • Cysteine Proteases: Disruption of protein turnover (critical in fungal hyphal extension).

Visualizing the Dual-Warhead Mechanism

The following diagram illustrates the convergence of oxidative stress and alkylation pathways leading to cell death.

Metofurone_Mechanism cluster_0 Pathway 1: Nitrofuran Reductive Activation cluster_1 Pathway 2: Chloromethyl Ketone Alkylation Metofurone Metofurone (Prodrug) Radical Nitro-Anion Radical (R-NO2•-) Metofurone->Radical Reduction (NADH dependent) CMK Chloromethyl Ketone Warhead Metofurone->CMK NTR Nitroreductases (Type I / II) Radical->Metofurone Re-oxidation (Futile Cycle) Oxygen O2 Radical->Oxygen e- transfer DNA DNA Damage (Strand Breaks) Radical->DNA Covalent Adducts (Anaerobic) Superoxide Superoxide (O2•-) Oxygen->Superoxide Superoxide->DNA Oxidative Stress CellDeath CELL DEATH (Bactericidal/Fungicidal) DNA->CellDeath Replication Arrest Thiols Cellular Thiols (GSH, Cysteine Enzymes) CMK->Thiols Electrophilic Attack Alkylation Irreversible Alkylation Thiols->Alkylation Thioether Bond Formation MetabolicFail Metabolic Collapse (Glycolysis Halt) Alkylation->MetabolicFail MetabolicFail->CellDeath Energy Depletion

Caption: Figure 1. The dual-mechanism of Metofurone involving nitrofuran redox cycling and chloromethyl ketone-mediated alkylation.

Experimental Protocols for Validation

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: ROS Generation Assay (Mechanism I Validation)

Objective: Confirm that Metofurone induces oxidative stress via the nitrofuran moiety.

  • Preparation: Culture E. coli or Candida albicans to mid-log phase (

    
    ).
    
  • Probe Loading: Incubate cells with

    
    DCFH-DA  (2',7'-dichlorodihydrofluorescein diacetate) for 30 mins in the dark. (DCFH-DA is non-fluorescent until oxidized by ROS).
    
  • Treatment: Aliquot cells into a 96-well black plate. Treat with Metofurone (

    
     MIC). Include a Positive Control (
    
    
    
    ) and Negative Control (DMSO).
  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Validation: Pre-treatment with an antioxidant (e.g., Thiourea or NAC) should significantly attenuate the fluorescence signal if the mechanism is ROS-dependent.

Protocol B: Thiol Depletion Assay (Mechanism II Validation)

Objective: Quantify the alkylating capability of the chloromethyl ketone group.

  • Reagent: Use Ellman’s Reagent (DTNB).

  • Incubation: Incubate a standardized concentration of reduced Glutathione (GSH,

    
    ) with Metofurone (
    
    
    
    ) in phosphate buffer (pH 7.4) for 60 mins at
    
    
    .
  • Measurement: Add DTNB solution. DTNB reacts with free sulfhydryl groups to produce TNB (yellow,

    
    ).
    
  • Analysis: A decrease in absorbance at 412 nm compared to the GSH-only control indicates that Metofurone has covalently bound (alkylated) the GSH, preventing it from reacting with DTNB.

Resistance Mechanisms

Resistance to Metofurone typically arises through:

  • Loss of Reductase Activity: Mutations in nfsA or nfsB (nitroreductase genes) prevent the initial bioactivation of the nitrofuran prodrug.

  • Elevated GSH Levels: Upregulation of glutathione biosynthesis can buffer the alkylating attack of the chloromethyl ketone moiety.

References

  • PubChem. (n.d.).[1] Nifurmerone (Metofurone) Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. (General Nitrofuran Mechanism).[2]

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. (Mechanism of Chloromethyl Ketones).[3]

  • Vodovar, D., et al. (2015). Mitochondrial targets of nitrofurans. British Journal of Pharmacology. (Mitochondrial Inhibition).[4]

Sources

Exploratory

Structure-Activity Relationship of NF-Series Purinergic P2Y Receptor Modulators: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of synthetic, non-nucleotide modulators of the P2Y receptor family, herein referred to as the "NF-seri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of synthetic, non-nucleotide modulators of the P2Y receptor family, herein referred to as the "NF-series." These compounds, including the notable P2Y11 antagonist NF157 and agonist NF546, represent critical tools for dissecting the physiological roles of these receptors and serve as foundational scaffolds for the development of novel therapeutics. This document will explore the chemical architecture of the NF-series, delineate the key structural motifs governing their potency and selectivity, and provide detailed experimental protocols for their characterization. The intended audience for this guide includes researchers, medicinal chemists, and pharmacologists actively engaged in the fields of purinergic signaling and drug discovery.

Introduction: The P2Y Receptor Family - A Therapeutic Frontier

The P2Y receptors are a family of G-protein coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-glucose.[1] To date, eight distinct mammalian P2Y receptor subtypes have been identified (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with a unique tissue distribution and signaling profile.[2][3] These receptors are integral to a vast array of physiological processes, including platelet aggregation, neurotransmission, inflammation, and immune responses.[1][4] Consequently, they have emerged as promising therapeutic targets for a multitude of pathologies, such as thrombosis, chronic pain, neurodegenerative diseases, and cancer.[1][3]

The development of selective agonists and antagonists for each P2Y receptor subtype is paramount for both elucidating their specific biological functions and for therapeutic intervention. While endogenous ligands and their nucleotide analogs have been instrumental in initial studies, their inherent limitations, such as poor metabolic stability and lack of subtype selectivity, have driven the search for non-nucleotide modulators.[4] The NF-series of compounds represents a significant advancement in this pursuit, offering potent and selective modulation of specific P2Y receptor subtypes.

The NF-Series: A Chemical Scaffold for P2Y Receptor Modulation

The NF-series of compounds are characterized by a core structure typically composed of polysulfonated aromatic moieties. These anionic groups are crucial for interacting with the positively charged residues in the ligand-binding pockets of P2Y receptors. The variation in the number and positioning of these sulfonate groups, as well as modifications to the aromatic core and linker regions, dictates the affinity and selectivity of these compounds for different P2Y receptor subtypes.

NF157: A Selective P2Y11 Receptor Antagonist

NF157 is a highly selective and potent antagonist of the human P2Y11 receptor, exhibiting a pKi of 7.35.[5] Its structure is characterized by a symmetrical molecule with two naphthalenetrisulfonic acid moieties linked by a central urea-containing bridge.

Key Structural Features of NF157:

  • Naphthalenetrisulfonic Acid Moieties: These bulky, highly charged groups are essential for high-affinity binding. The specific pattern of sulfonation is critical for selectivity.

  • Urea Linker: The central urea group provides a rigid connection between the two aromatic systems and participates in hydrogen bonding interactions within the receptor binding pocket.

  • Symmetry: The symmetrical nature of the molecule is a common feature in this class of P2Y receptor modulators.

NF546: A Selective P2Y11 Receptor Agonist

Interestingly, a structurally related compound, NF546, acts as a selective agonist of the P2Y11 receptor with a pEC50 of 6.27.[6][7] This highlights the subtle structural modifications that can switch a compound from an antagonist to an agonist. NF546 shares the core feature of polysulfonated aromatic rings but differs in the linker and the substitution pattern on the aromatic rings.[6] The ability of NF546 to stimulate the release of interleukin-8 from human monocyte-derived dendritic cells underscores its potential as a tool to study the immunomodulatory roles of the P2Y11 receptor.[6]

Structure-Activity Relationship (SAR) of the NF-Series

The development of the NF-series has been guided by systematic SAR studies. The following sections summarize the key findings that govern the activity and selectivity of these compounds.

The Importance of Sulfonation

The degree and position of sulfonate groups on the aromatic rings are the most critical determinants of both potency and selectivity.

  • Number of Sulfonate Groups: Increasing the number of sulfonate groups generally enhances potency. The trisulfonated naphthalene rings of NF157 are a testament to this principle.

  • Position of Sulfonate Groups: The specific placement of the sulfonate groups dictates the selectivity for different P2Y receptor subtypes. This is likely due to the unique charge distribution and architecture of the ligand-binding pocket in each receptor.

Role of the Central Linker

The nature of the central linker connecting the aromatic systems influences the overall conformation of the molecule and its ability to fit within the binding pocket.

  • Rigidity: A rigid linker, such as the urea moiety in NF157, can lock the molecule in a conformation favorable for binding.

  • Length and Composition: Varying the length and chemical nature of the linker can modulate the distance between the aromatic moieties, allowing for optimization of interactions with the receptor.

Modifications of the Aromatic Core

While naphthalene is a common core, other aromatic systems have been explored to fine-tune the pharmacological properties of these compounds. The introduction of different substituents on the aromatic rings can impact potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the reported biological activities of key NF-series compounds.

CompoundTarget(s)ActivityPotencyReference(s)
NF157 P2Y11AntagonistpKi = 7.35; IC50 = 463 nM[5]
P2Y1AntagonistIC50 = 1811 µM[5]
P2Y2AntagonistIC50 = 170 µM[5]
NF546 P2Y11AgonistpEC50 = 6.27[6][7]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of NF-series derivatives.

General Synthetic Scheme for NF-Series Analogs

The synthesis of NF-series compounds typically involves a convergent approach where substituted aromatic amines are coupled with a central linker precursor.

Step-by-Step Methodology:

  • Synthesis of Substituted Aromatic Amines:

    • Start with commercially available sulfonated aromatic compounds (e.g., naphthalene sulfonic acids).

    • Introduce amino groups through standard aromatic substitution reactions (e.g., nitration followed by reduction).

    • Further functionalize the aromatic core as needed.

  • Synthesis of the Central Linker:

    • For urea linkers, phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) is reacted with a suitable diamine.

  • Coupling Reaction:

    • React the substituted aromatic amines with the central linker precursor in an appropriate solvent (e.g., DMF, DMSO).

    • The reaction is typically carried out at room temperature or with gentle heating.

  • Purification:

    • Purify the final product using techniques such as precipitation, recrystallization, or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using NMR, mass spectrometry, and elemental analysis.

P2Y Receptor Functional Assay: Calcium Mobilization

This protocol describes a common method for assessing the agonist or antagonist activity of compounds at Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by measuring changes in intracellular calcium levels.[2]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) in appropriate growth medium.[2]

  • Cell Plating:

    • Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a buffered salt solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Use a fluorescent plate reader equipped with an automated injection system.

    • For Agonist Testing: Add varying concentrations of the test compound and measure the fluorescence intensity over time.

    • For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0).

    • For agonists, plot the dose-response curve and determine the EC50 value.

    • For antagonists, plot the inhibition curve and determine the IC50 value.[3]

Visualizations

General Structure of the NF-Series Scaffold

G cluster_0 Polysulfonated Aromatic Moiety 1 cluster_1 Polysulfonated Aromatic Moiety 2 A Aromatic Core (e.g., Naphthalene) S1 SO3- A->S1 S2 SO3- A->S2 S3 SO3- A->S3 Linker Central Linker (e.g., Urea) A->Linker Attachment Point 1 B Aromatic Core (e.g., Naphthalene) S4 SO3- B->S4 S5 SO3- B->S5 S6 SO3- B->S6 B->Linker Attachment Point 2

Caption: Generalized structure of the NF-series scaffold.

P2Y11 Receptor Signaling Pathway

NF546 (Agonist) NF546 (Agonist) P2Y11 Receptor P2Y11 Receptor NF546 (Agonist)->P2Y11 Receptor NF157 (Antagonist) NF157 (Antagonist) NF157 (Antagonist)->P2Y11 Receptor Gq/11 Gq/11 P2Y11 Receptor->Gq/11 Gs Gs P2Y11 Receptor->Gs PLC Phospholipase C Gq/11->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response cAMP ↑ cAMP ATP->cAMP cAMP->Cellular Response PKC->Cellular Response

Caption: Dual Gq/Gs signaling cascade of the P2Y11 receptor.

Experimental Workflow for SAR Studies

cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Iteration Design Analog Design (SAR Hypotheses) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Purification->Primary_Assay Selectivity_Panel Selectivity Screening (Panel of P2Y Receptors) Primary_Assay->Selectivity_Panel Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Panel->Binding_Assay SAR_Analysis SAR Analysis (Identify Key Moieties) Binding_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Iteration Iterative Design SAR_Analysis->Iteration Iteration->Design

Caption: Iterative workflow for SAR studies of NF-series derivatives.

Conclusion and Future Directions

The NF-series of purinergic receptor modulators has provided invaluable tools for the study of P2Y receptor pharmacology. The well-defined structure-activity relationships within this series, particularly the critical role of polysulfonation, have guided the development of potent and selective ligands. Future efforts in this area should focus on improving the drug-like properties of these compounds, including oral bioavailability and metabolic stability, to translate the therapeutic potential of P2Y receptor modulation into clinical applications. Furthermore, the exploration of novel aromatic cores and linker moieties will undoubtedly lead to the discovery of new modulators with enhanced selectivity and unique pharmacological profiles.

References

  • Uddin, M. A., et al. (2016). P2Y receptors are expressed in almost all human tissues and exert various biological functions. Frontiers in Pharmacology, 7, 47. [Link]

  • Anwar, M. A., et al. (2020). Widespread expression of the P2Y6 receptor is associated with inflammatory reactions and is thought to be a key target for inflammatory illnesses. Journal of Inflammation Research, 13, 453-463. [Link]

  • Meis, S., et al. (2010). NF546 [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells. Journal of Pharmacology and Experimental Therapeutics, 332(1), 238-247. [Link]

  • Coddou, C., et al. (2011). P2X receptors: from molecular biology to therapeutic opportunities. Antioxidants & Redox Signaling, 15(1), 269-296. [Link]

  • Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 63(21), 12355-12385. [Link]

  • von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes. Current Opinion in Pharmacology, 47, 11-17. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75-89. [Link]

Sources

Foundational

An In-depth Technical Guide to Chloromethyl 5-nitro-2-furyl ketone: Synthesis, Mechanism, and Therapeutic Potential

Foreword: The Resurgence of Nitrofurans in an Era of Resistance For decades, the scientific community has been engaged in a relentless arms race against evolving pathogens and resilient cancer cells. In this pursuit, we...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of Nitrofurans in an Era of Resistance

For decades, the scientific community has been engaged in a relentless arms race against evolving pathogens and resilient cancer cells. In this pursuit, we often look towards complex novel scaffolds, sometimes overlooking the untapped potential of established pharmacophores. The 5-nitrofuran moiety is a prime example—a classic antibacterial scaffold that is now experiencing a renaissance. Its unique mechanism of action, involving bioreductive activation to generate reactive nitrogen species, offers a powerful tool against a spectrum of challenging biological targets. This guide focuses on a particularly promising, yet underexplored, derivative: Chloromethyl 5-nitro-2-furyl ketone. By combining the well-documented bioactivity of the 5-nitrofuran ring with the targeted reactivity of a chloromethyl ketone, this molecule emerges as a compelling candidate for the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from its rational synthesis to its potential as a highly specific enzyme inhibitor and a broad-spectrum antimicrobial or anticancer agent.

The Strategic Design of a Dual-Action Pharmacophore

The therapeutic potential of Chloromethyl 5-nitro-2-furyl ketone lies in the synergistic combination of its two key functional groups: the 5-nitrofuran ring and the α-chloromethyl ketone.

  • The 5-Nitrofuran "Warhead": The presence of a nitro group at the 5-position of the furan ring is crucial for the biological activity of this class of compounds.[1] These compounds are prodrugs that are activated by nitroreductase enzymes present in many pathogenic bacteria and some cancer cells.[2] This enzymatic reduction of the nitro group generates highly reactive nitroso and hydroxylamino derivatives that can induce a cascade of cytotoxic effects, including DNA damage and oxidative stress.[2] This targeted activation within the pathogen or cancer cell provides a degree of selectivity, sparing host cells that have lower nitroreductase activity.

  • The Chloromethyl Ketone "Trap": Chloromethyl ketones are a well-established class of irreversible inhibitors of cysteine proteases.[3] The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of these enzymes. This results in the formation of a stable covalent bond and the irreversible inactivation of the enzyme. This mechanism-based inhibition is highly specific and potent.

The combination of these two moieties in a single molecule suggests a dual mechanism of action: broad-spectrum cytotoxicity through the nitrofuran component and targeted enzyme inhibition via the chloromethyl ketone.

Synthesis of Chloromethyl 5-nitro-2-furyl ketone: A Proposed Pathway

Proposed Synthetic Scheme

Synthesis_Pathway A 5-Nitro-2-furoic Acid B 5-Nitro-2-furoyl Chloride A->B SOCl₂ or (COCl)₂ C Diazomethyl 5-nitro-2-furyl ketone B->C CH₂N₂ D Chloromethyl 5-nitro-2-furyl ketone C->D HCl

Caption: Proposed synthesis of Chloromethyl 5-nitro-2-furyl ketone.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a well-established method for the synthesis of chloromethyl ketones from carboxylic acids and can be adapted for the target molecule.

Step 1: Synthesis of 5-Nitro-2-furoyl Chloride

  • To a stirred solution of 5-nitro-2-furoic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-nitro-2-furoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Diazomethyl 5-nitro-2-furyl ketone

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Generate a solution of diazomethane in diethyl ether from a suitable precursor, such as Diazald®, using a diazomethane generation kit with fire-polished glassware.

  • Dissolve the crude 5-nitro-2-furoyl chloride from Step 1 in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the ethereal solution of diazomethane to the stirred solution of the acid chloride until a persistent yellow color indicates a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The resulting solution containing the diazomethyl ketone can be used directly in the next step.

Step 3: Synthesis of Chloromethyl 5-nitro-2-furyl ketone

  • To the ethereal solution of diazomethyl 5-nitro-2-furyl ketone at 0 °C, bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with vigorous stirring.

  • Continue the addition until the evolution of nitrogen gas ceases.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Chloromethyl 5-nitro-2-furyl ketone.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure of the synthesized Chloromethyl 5-nitro-2-furyl ketone should be confirmed by standard analytical techniques. While specific data for this exact molecule is not available, the expected spectral characteristics can be inferred from analogous compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the furan ring protons and a singlet for the chloromethyl protons.
¹³C NMR Resonances for the carbonyl carbon, the furan ring carbons, and the chloromethyl carbon.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) stretching, and bands characteristic of the nitro group (NO₂) and the furan ring.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the chloromethyl group.[4]

Biological Activity and Therapeutic Potential

The unique structural features of Chloromethyl 5-nitro-2-furyl ketone suggest a broad range of biological activities, primarily as an antimicrobial and anticancer agent, likely mediated by its ability to act as an irreversible cysteine protease inhibitor.

Antimicrobial Activity

5-Nitrofuran derivatives have a long history of use as antibacterial agents.[5] Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form reactive species that damage bacterial DNA and other macromolecules.[2] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.

Exemplary Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of Chloromethyl 5-nitro-2-furyl ketone can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[6]

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Anticancer Activity

The anticancer potential of nitrofuran derivatives is an area of growing interest.[8] The bioreductive activation of the nitro group can be more pronounced in the hypoxic environment of solid tumors, leading to selective cytotoxicity. Furthermore, many cancers overexpress certain cysteine proteases, such as cathepsins, which are involved in tumor progression, invasion, and metastasis.

Exemplary Protocol: Cytotoxicity Assessment using the MTT Assay

The cytotoxic effect of Chloromethyl 5-nitro-2-furyl ketone on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Cysteine Protease Inhibition: The Core Mechanism

The chloromethyl ketone moiety strongly suggests that a primary mechanism of action for this compound is the irreversible inhibition of cysteine proteases. Key targets include cathepsins, which are implicated in cancer, and cruzain, a vital enzyme for the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[11][12]

Cysteine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Cysteine Protease (E-SH) Adduct Irreversibly Inhibited Enzyme (E-S-CH₂-I) Enzyme->Adduct Nucleophilic Attack Inhibitor Chloromethyl 5-nitro-2-furyl ketone (I-CH₂Cl) Inhibitor->Adduct

Caption: Irreversible inhibition of a cysteine protease.

Exemplary Protocol: Cysteine Protease Inhibition Assay

The inhibitory activity against a specific cysteine protease, such as cruzain, can be determined using a fluorometric assay.[13]

  • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

  • Pre-incubate the enzyme (e.g., recombinant cruzain) with various concentrations of Chloromethyl 5-nitro-2-furyl ketone for different time intervals.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • The rate of inactivation (k_obs) can be determined for each inhibitor concentration.

  • The second-order rate constant (k_inact/K_I), a measure of the inhibitor's efficiency, can be calculated by plotting k_obs versus the inhibitor concentration.[2]

Future Perspectives and Conclusion

Chloromethyl 5-nitro-2-furyl ketone represents a rationally designed molecule with significant therapeutic potential. Its dual-action mechanism, combining the broad-spectrum cytotoxicity of a 5-nitrofuran with the targeted irreversible inhibition of a chloromethyl ketone, makes it a compelling candidate for further investigation. The proposed synthetic route is straightforward and utilizes readily available starting materials.

Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation, following the exemplary protocols outlined in this guide, is crucial to validate its predicted antimicrobial, anticancer, and enzyme inhibitory activities. Structure-activity relationship (SAR) studies, involving modifications of both the furan ring and the ketone moiety, could lead to the development of even more potent and selective analogs.

In an era where novel therapeutic strategies are urgently needed, the exploration of well-designed, multifunctional small molecules like Chloromethyl 5-nitro-2-furyl ketone holds immense promise for addressing the challenges of drug resistance and complex diseases. This guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this intriguing molecule.

References

  • PubChem. Chloromethyl 5-methyl-2-furyl ketone. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021.
  • Synthesis and Spectral Characterizations of Δ2-Pyrazolines From Arylidene Furfurylidene Acetone.
  • Computational approaches towards the discovery and optimisation of cruzain inhibitors. Memorias do Instituto Oswaldo Cruz. 2017.
  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. 2020.
  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. 2020.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Identification of a New Class of Nonpeptidic Inhibitors of Cruzain. Journal of Medicinal Chemistry. 2009.
  • Cytotoxic activity on tumor cell lines after 72 h of incubation. IC 50...
  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. 2014.
  • Minimum inhibitory concentration of the compounds against microbial strains (mg ml −1 ).
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • Furan,2-(chloromethyl)-5-nitro-. Guidechem.
  • Thirty Years in the Design and Development of Cruzain Inhibitors. Journal of the Brazilian Chemical Society. 2017.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. 2023.
  • Determination of MIC by Broth Dilution Method. YouTube. 2017.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. 2017.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 2022.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6. Food and Chemical Toxicology. 2022.
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Beilstein Journal of Organic Chemistry. 2017.
  • MTT assay protocol. Abcam.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. 2021.
  • Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay. PLOS Neglected Tropical Diseases. 2016.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. 2020.
  • Irreversible Inhibitors. Sigma-Aldrich.
  • Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. The Journal of Immunology. 1995.
  • Method of analysis of aldehyde and ketone by mass spectrometry.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023.
  • α-Halo ketone. Wikipedia.
  • Peptidyl Fluoromethyl Ketones as Inhibitors of Cathepsin B. Implication for Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. 1990.
  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research. 2022.
  • IC50 values of the most active derivatives in some cancerous cell lines.
  • Irreversible and Reversible Inhibition. AK Lectures.
  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. IDStewardship. 2024.
  • JECFA Evaluations-2-FURYL METHYL KETONE-. Inchem.org.
  • Enzyme Inhibition. Chemistry LibreTexts. 2022.
  • 2-(Chloromethyl)furan. PubChem.
  • Synthetic Access to Arom
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • The minimum inhibitory concentr
  • 5-Methyl-2-nitrophenol(700-38-9) 1H NMR spectrum. ChemicalBook.

Sources

Exploratory

Technical Monograph: Nifurmerone (C₆H₄ClNO₄)

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodology, and mechanistic insights into a cohesiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodology, and mechanistic insights into a cohesive document.

Dual-Mechanism Nitrofuran for Antimicrobial Applications

Executive Summary

Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a synthetic nitrofuran derivative distinguished by its dual-warhead pharmacophore . Unlike standard nitrofurans that rely primarily on redox cycling, Nifurmerone possesses an


-chloroketone moiety—a potent electrophile capable of covalent enzyme inhibition via cysteine alkylation. This guide details the physicochemical profile, synthesis via electrophilic nitration, and the bifurcated mechanism of action (MOA) that defines its utility in antifungal and antibacterial research.
Chemical Identity & Physicochemical Profile

Nifurmerone is characterized by a furan core substituted at the 2- and 5-positions. The electron-withdrawing nitro group stabilizes the furan ring against oxidative degradation while serving as the substrate for bioreductive activation.

Table 1: Physicochemical Constants

ParameterValueTechnical Note
Common Name NifurmeroneUSAN / INN designated
IUPAC Name 2-chloro-1-(5-nitrofuran-2-yl)ethanoneAlso: Chloromethyl 5-nitro-2-furyl ketone
CAS Registry 5579-95-3
Molecular Formula C₆H₄ClNO₄
Molecular Weight 189.55 g/mol Monoisotopic Mass: 188.98 Da
Physical State Crystalline SolidPale yellow to brownish needles
Solubility Low in water; Soluble in DMF, DMSORequires organic co-solvent for biological assays
LogP 1.61 (Calculated)Lipophilic enough for membrane permeation
H-Bond Donors/Acceptors 0 / 4
Key Functional Groups Nitro (

),

-Chloroketone
Redox active + Alkylating agent
Structural Analysis & Reactivity

The Nifurmerone scaffold integrates two distinct reactive centers, creating a "soft" drug profile with high reactivity toward biological nucleophiles.

  • The 5-Nitro Group: Acts as an electron acceptor. In the presence of Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases, this group undergoes stepwise reduction to nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and amine (
    
    
    ) species. The intermediate radical anion (
    
    
    ) is the primary driver of oxidative stress.
  • The

    
    -Chloroketone:  The carbonyl group at C2 polarizes the adjacent carbon-chlorine bond, making the methylene carbon highly electrophilic. This site is susceptible to nucleophilic attack (
    
    
    
    ) by thiols (e.g., Cysteine residues in Glutathione Reductase or Trypanothione Reductase), leading to irreversible covalent inhibition.
Synthetic Methodology

While early nitrofuran syntheses utilized hazardous diazomethane homologation, the preferred industrial and laboratory route employs the direct nitration of 2-(chloroacetyl)furan . This method offers higher safety margins and scalability.

Protocol: Electrophilic Nitration of 2-(Chloroacetyl)furan

Objective: Synthesize Nifurmerone (C₆H₄ClNO₄) with >95% purity.

Reagents:

  • 2-(Chloroacetyl)furan (Starting Material)

  • Acetic Anhydride (

    
    ) – Solvent/Dehydrating agent
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    , catalytic)
    

Step-by-Step Workflow:

  • Precursor Solubilization:

    • Dissolve 10.0 g of 2-(chloroacetyl)furan in 40 mL of acetic anhydride in a round-bottom flask.

    • Cool the solution to -5°C using an ice/salt bath. Critical: Temperature control prevents furan ring opening.

  • Nitration Mixture Preparation:

    • In a separate vessel, prepare a nitrating mixture by adding 4.5 mL of fuming

      
       to 10 mL of acetic anhydride. Add 2 drops of conc. 
      
      
      
      .
    • Cool this mixture to 0°C.

  • Addition:

    • Add the nitrating mixture dropwise to the furan solution over 30 minutes.

    • Maintain internal temperature between -5°C and 0°C . Exotherms indicate potential runaway oxidation; stop addition if temp rises >5°C.

  • Reaction & Quenching:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.

    • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification:

    • Filter the crude solid.[1] Wash with cold water (

      
       mL) to remove acid traces.
      
    • Recrystallization: Dissolve in boiling ethanol (or ethanol/DMF mix). Cool slowly to 4°C to yield pure Nifurmerone crystals.

    • Validation: Confirm structure via melting point (check against standard) and

      
      -NMR (look for furan protons and methylene singlet).
      
Mechanism of Action (MOA)

Nifurmerone exhibits a bifurcated mechanism that makes resistance development difficult for pathogens.

  • Redox Cycling ( oxidative Stress): The drug is a prodrug activated by cellular nitroreductases. The resulting nitro-anion radical reacts with molecular oxygen to generate superoxide anions (

    
    ), driving oxidative DNA damage.
    
  • Covalent Alkylation: The chloromethyl group alkylates essential thiol-containing enzymes. This depletes the cell's antioxidant reserves (Glutathione/Trypanothione) while simultaneously generating ROS via the nitro group.

Pathway Visualization

Nifurmerone_MOA Figure 1: Bifurcated Mechanism of Action of Nifurmerone Nifurmerone Nifurmerone (Prodrug) Radical Nitro-Anion Radical (R-NO2•-) Nifurmerone->Radical 1e- Reduction Alkylation S-Alkylation (Thioether Bond) Nifurmerone->Alkylation Electrophilic Attack (Cl-CH2-C=O) Nitroreductase Nitroreductase (Type I/II) Nitroreductase->Radical Radical->Nifurmerone Redox Cycling ROS Superoxide (O2•-) & Hydroxyl Radicals Radical->ROS O2 -> O2•- Oxygen Molecular Oxygen (O2) Oxygen->ROS DNA_Damage DNA Strand Breaks (Oxidative) ROS->DNA_Damage Oxidative Stress Cell_Death Pathogen Cell Death DNA_Damage->Cell_Death Thiols Essential Thiols (Cys-Enzymes/GSH) Thiols->Alkylation Enzyme_Dead Irreversible Enzyme Inhibition Alkylation->Enzyme_Dead Covalent Modification Enzyme_Dead->Cell_Death

Caption: Dual-pathway toxicity involving nitro-reduction (Red) and covalent thiol alkylation (Blue).

Experimental Validation Protocols
A. Cysteine Reactivity Assay (Alkylation Verification)

To confirm the electrophilic activity of the


-chloroketone moiety:
  • Setup: Prepare a 100 µM solution of Nifurmerone in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO.

  • Reaction: Add L-Cysteine (1 mM, 10-fold excess).

  • Monitoring: Incubate at 37°C. Monitor UV-Vis spectrum over 60 minutes.

  • Readout: A shift in

    
     or disappearance of the parent peak via HPLC indicates formation of the S-alkylated adduct (Cys-Nifurmerone).
    
B. In Vitro Susceptibility (MIC Determination)

Standard broth microdilution (CLSI M27-A3 guidelines) is recommended for antifungal assessment.

  • Solvent: Dissolve Nifurmerone in DMSO (Stock: 10 mg/mL).

  • Medium: RPMI 1640 buffered with MOPS.

  • Range: Test concentrations from 0.03 to 16 µg/mL against Candida albicans or Aspergillus fumigatus.

References
  • PubChem. (2025). Nifurmerone Compound Summary (CID 21753). National Library of Medicine. [Link]

  • World Health Organization. (1966). International Non-Proprietary Names for Pharmaceutical Preparations.[2] WHO Chronicle. [Link]

  • US Patent Office. (1967). Antimycotic compositions comprising chloromethyl 5-nitro-2-furyl ketone (US3349095A).
  • ChemIDplus. (2025). Nifurmerone [USAN:INN]. U.S. National Library of Medicine. [Link]

Sources

Foundational

The Alkylating Nitrofuran: A Technical Retrospective on Nifurmerone

Subject: Nifurmerone (CAS: 5579-95-3) Drug Class: Nitrofuran Antifungal / Alpha-Haloketone Derivative Primary Indication: Antimycotic (Historical) Part 1: Executive Summary & Chemical Identity Nifurmerone represents a di...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Nifurmerone (CAS: 5579-95-3) Drug Class: Nitrofuran Antifungal / Alpha-Haloketone Derivative Primary Indication: Antimycotic (Historical)

Part 1: Executive Summary & Chemical Identity

Nifurmerone represents a distinct pharmacological intersection between the classical nitrofuran antibiotics and alpha-haloketone alkylating agents. Unlike its more famous congeners (e.g., Nitrofurantoin, Nifurtimox) which rely primarily on radical generation for efficacy, Nifurmerone possesses a structural moiety—the chloromethyl ketone—that confers direct alkylating potential.

This guide deconstructs the development, unique dual-mechanistic action, and eventual pharmacological obsolescence of Nifurmerone. It serves as a case study in the mid-20th-century drug design philosophy: maximizing potency through reactive functional groups, often at the expense of toxicological safety.

Chemical Dossier
PropertySpecification
IUPAC Name 2-chloro-1-(5-nitrofuran-2-yl)ethanone
Common Synonyms Chloromethyl 5-nitro-2-furyl ketone; Metofurone; NF-71
Molecular Formula C₆H₄ClNO₄
Molecular Weight 189.55 g/mol
Key Pharmacophore 5-Nitro group (Reductive stress);

-Chloroketone (Cysteine alkylation)

Part 2: Historical Development & Structural Logic

The Nitrofuran Boom (1940s–1960s)

The discovery of the antimicrobial properties of the furan ring, specifically when nitrated at the 5-position, launched a "gold rush" of medicinal chemistry in the mid-20th century. Researchers at Norwich Pharmacal and other entities synthesized hundreds of derivatives, seeking to optimize the side chain at the 2-position to modulate solubility and spectrum.

While Nitrofurantoin (1953) became the standard for urinary tract infections due to its rapid renal excretion, Nifurmerone was explored for its antifungal potential. The logic was to attach a highly reactive side chain to the nitrofuran core.

The Structural Gamble

Most nitrofurans utilize a semicarbazone or azomethine linkage (e.g., Nitrofurazone). Nifurmerone deviated by incorporating a chloromethyl ketone .

  • Intent: To create a "warhead" capable of covalent binding to fungal enzymes, supplementing the oxidative stress caused by the nitro group.

  • Outcome: High potency against Candida and dermatophytes in vitro, but poor selectivity between fungal and mammalian thiols.

Part 3: Mechanistic Pharmacodynamics

Nifurmerone exhibits a Dual-Threat Mechanism . This distinguishes it from standard nitrofurans.

Mechanism A: The "Nitrofuran" Pathway (Oxidative Stress)

Like all members of its class, Nifurmerone functions as a prodrug activated by microbial enzymes.

  • Cellular Entry: Passive diffusion into the fungal cell.

  • Activation: Type I or Type II Nitroreductases (NTR) reduce the 5-nitro group.

  • Radical Cascade: This reduction produces a nitro-anion radical (

    
    ).
    
  • Futile Cycling: In the presence of oxygen, the radical re-oxidizes, generating Superoxide (

    
    ) and Hydroxyl radicals (
    
    
    
    ), causing massive oxidative stress and DNA strand breaks.
Mechanism B: The "Alkylator" Pathway (Covalent Modification)

The chloromethyl ketone tail is an electrophile.

  • Targeting: It targets nucleophilic residues, specifically Cysteine thiols (-SH) and Histidine imidazoles in the active sites of essential fungal enzymes (e.g., proteases, synthase complexes).

  • Irreversible Inhibition: The chlorine acts as a leaving group, resulting in the formation of a stable thioether bond.

    • Reaction:

      
      
      
Visualization: The Dual-Threat Pathway

G cluster_0 Mechanism A: Oxidative Stress cluster_1 Mechanism B: Alkylation Nif_A Nifurmerone (Prodrug) NTR Fungal Nitroreductase Nif_A->NTR Reduction Radical Nitro-Anion Radical (R-NO2•-) NTR->Radical ROS ROS Generation (Superoxide/Hydroxyl) Radical->ROS Futile Cycling (+O2) DNA DNA Strand Breaks & Lipid Peroxidation ROS->DNA Nif_B Nifurmerone (Electrophile) Thiol Enzyme Active Site (Cysteine -SH) Nif_B->Thiol Nucleophilic Attack Complex Irreversible Thioether Adduct Thiol->Complex Cl- Leaving Group Death Metabolic Collapse Complex->Death

Figure 1: The dual mechanism of Nifurmerone, combining nitro-reduction (left) and direct alkylation (right).

Part 4: Synthesis & Manufacturing Protocols

The synthesis of Nifurmerone requires careful handling due to the explosivity of diazo-intermediates and the vesicant (blister-causing) nature of haloketones.

Validated Synthetic Route

The most chemically consistent route proceeds via the Arndt-Eistert synthesis modification or direct halogenation of the acetyl derivative.

Step 1: Nitration

Precursor: 2-Furoic Acid or 2-Acetylfuran.

  • Protocol: Nitration is performed using mixed acid (

    
    ) at low temperature (-5°C to 0°C) to ensure substitution at the 5-position.
    
  • Product: 5-Nitro-2-furoic acid.

Step 2: Acid Chloride Formation
  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Conditions: Reflux in benzene or DCM.

  • Product: 5-Nitro-2-furoyl chloride.

Step 3: Diazoketone Formation
  • Reagent: Diazomethane (

    
    ) in ether.
    
  • Safety Note: Diazomethane is explosive and highly toxic. This step limited large-scale industrial viability.

  • Product: 5-Nitro-2-diazoacetylfuran.

Step 4: Hydrochlorination (Nifurmerone Formation)
  • Reagent: Anhydrous Hydrogen Chloride (HCl) gas.

  • Mechanism:[1][2][3][4][5] Protonation of the diazo carbon followed by nucleophilic attack of chloride and loss of

    
    .
    
  • Final Product: 2-chloro-1-(5-nitrofuran-2-yl)ethanone (Nifurmerone).[6][7][8]

Visualization: Synthetic Workflow

Synthesis Start 2-Furoic Acid Step1 5-Nitro-2-furoic acid Start->Step1 HNO3 / H2SO4 (Nitration) Step2 Acid Chloride Step1->Step2 SOCl2 (Chlorination) Step3 Diazoketone (Intermediate) Step2->Step3 CH2N2 (Diazomethane) Final Nifurmerone (Chloromethyl ketone) Step3->Final HCl (gas) (-N2)

Figure 2: The synthetic pathway from Furoic Acid to Nifurmerone via the Diazoketone intermediate.

Part 5: Toxicology & Market Withdrawal

Nifurmerone, like many nitrofurans, faced significant hurdles that prevented it from achieving the longevity of Nitrofurantoin.

Mutagenicity (The Ames Test Barrier)

In the 1970s, the Ames Test revealed that many nitrofurans are potent mutagens in Salmonella typhimurium.

  • Cause: The same nitro-reduction that kills fungi also generates reactive intermediates in mammalian cells (though at a slower rate).

  • Specific Nifurmerone Risk: The chloromethyl ketone group is a direct alkylating agent . Unlike simple nitrofurans which require enzymatic activation to damage DNA, the alpha-haloketone can directly alkylate Guanine bases, significantly increasing its carcinogenic potential compared to non-alkylating analogs.

Systemic Toxicity
  • Neurotoxicity: Nitrofurans are known to cause polyneuropathy.[2]

  • Dermatological: As a reactive alkylator, Nifurmerone poses a risk of severe contact dermatitis and sensitization, limiting its utility even in topical formulations.

Legacy Status

Today, Nifurmerone is largely a research compound (tool compound). It is used in libraries to screen for novel nitroreductase substrates or to study the structure-activity relationships (SAR) of antifungal pharmacophores. It is not a first-line clinical therapeutic.

References

  • PubChem. (n.d.). Nifurmerone (Compound).[6][7][8][2][3][9] National Library of Medicine. Retrieved from [Link]

  • ChEMBL. (n.d.). Nifurmerone Report Card. European Molecular Biology Laboratory. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Nifurmerone - Inxight Drugs. Retrieved from [Link]

  • DailyMed. (n.d.). Nitrofurantoin Mechanism of Action (Class Reference). National Institutes of Health. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and Handling of Nifurmerone for In Vitro Assays

Abstract & Scope Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a nitrofuran derivative exhibiting antimicrobial and antifungal properties. Like many compounds in the nitrofuran class, its utility in in vitro high-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a nitrofuran derivative exhibiting antimicrobial and antifungal properties. Like many compounds in the nitrofuran class, its utility in in vitro high-throughput screening (HTS) and cell-based assays is frequently compromised by poor aqueous solubility and photosensitivity.

This application note provides a standardized, error-proof protocol for dissolving Nifurmerone. It addresses the critical "solubility cliff" when transitioning from organic stock solutions to aqueous culture media, ensuring consistent bioavailability and reproducibility in biological assays.

Physicochemical Profile

Understanding the physical limitations of Nifurmerone is the first step to successful assay design.

PropertySpecificationCritical Note
Compound Name NifurmeroneAlso known as Metofurone
CAS Number 5579-95-3Verify batch CoA before use
Molecular Weight 189.55 g/mol Essential for Molarity (M) calculations
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility ~10–20 mg/mL
Aqueous Solubility Negligible (< 0.1 mg/mL)High Risk: Precipitates rapidly in water
Appearance Yellow to brownish crystalline powderColor intensity correlates with concentration
Photosensitivity HighProtect from light during all steps

Stock Solution Preparation

Objective: Create a stable, sterile, and high-concentration Master Stock (typically 10 mM or 50 mM) suitable for long-term storage.

Materials Required[1][2][3][4]
  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade). Note: Avoid Ethanol; solubility is significantly lower and evaporation rates alter concentration.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Plastic tubes (polystyrene) may leach plasticizers in 100% DMSO.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do NOT use Cellulose Acetate (CA) or PES, as DMSO may dissolve the membrane or the drug may bind to it.

Protocol: The "Dissolve & Protect" Workflow
  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

    • Formula:

      
      
      
  • Weighing: Weigh Nifurmerone into an amber glass vial. If amber glass is unavailable, wrap a clear glass vial in aluminum foil immediately.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex vigorously for 30–60 seconds. If visible particles remain, sonicate in a water bath at room temperature (20–25°C) for 5 minutes. Do not heat above 37°C to avoid thermal degradation of the nitro group.

  • Sterilization: Filter the solution through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

  • Inspection: Hold the vial up to a light source (briefly) to ensure no micro-crystals are visible. The solution should be clear yellow.

Workflow Visualization

The following diagram illustrates the critical decision points in the stock preparation process.

StockPrep Start Weigh Nifurmerone (Amber Vial) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex & Sonicate (Max 37°C) Solvent->Mix Check Visual Inspection (Clear Yellow?) Mix->Check Filter Filter Sterilize (0.22 µm PTFE) Check->Filter Yes Fail Repeat Sonication Check->Fail No (Particles) Storage Store at -20°C (Desiccated) Filter->Storage Fail->Mix

Figure 1: Critical path for Nifurmerone stock preparation. Note the loop for sonication if dissolution is incomplete.

Dilution Strategy for In Vitro Assays

The Challenge: Nifurmerone is hydrophobic. Injecting a high-concentration DMSO stock directly into aqueous cell culture media often causes "solvent shock," leading to immediate precipitation (crashing out). This results in false negatives (drug not available to cells) or false positives (crystals lysing cells).

The Intermediate Dilution Step (Recommended)

Do not dilute directly from 50 mM Stock


 Assay Well. Use an intermediate step.
  • Prepare Intermediate Stock: Dilute the Master Stock (e.g., 50 mM) 1:10 or 1:100 in culture medium or PBS to create a 10X or 100X working solution.

    • Observation: Watch for cloudiness. If cloudiness occurs at this stage, the concentration is above the solubility limit. You must lower the working concentration.

  • Final Dilution: Add the Intermediate Stock to the cells.

  • Solvent Control: Ensure the final DMSO concentration in the assay well is < 0.5% (v/v), ideally < 0.1%.

Serial Dilution Logic

For dose-response curves (IC50 determination), perform serial dilutions in 100% DMSO first , then transfer to media. This ensures the DMSO concentration remains constant across all doses.

SerialDilution cluster_0 Critical Control Master Master Stock (100% DMSO) DilPlate Dilution Plate (Serial Dilution in DMSO) Master->DilPlate Serial Dilution MediaPlate Intermediate Plate (Media + 1% DMSO) DilPlate->MediaPlate 1:100 Transfer (Prevents Shock) AssayPlate Cell Assay Plate (Final: 0.1% DMSO) MediaPlate->AssayPlate 1:10 Transfer (Final Dosing) Check Check for Precipitation (Microscope) MediaPlate->Check

Figure 2: Recommended "Intermediate Plate" method to maintain constant solvent background and prevent precipitation.

Storage and Stability

  • Temperature: Store Master Stocks at -20°C . For storage > 6 months, -80°C is preferred.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water absorption lowers Nifurmerone solubility and causes precipitation inside the frozen vial.

    • Solution: Aliquot stocks into single-use vials to avoid freeze-thaw cycles. Seal caps with Parafilm.[1]

  • Light: Nifurmerone is a nitrofuran.[2] Nitro groups are susceptible to photolysis. Always handle under low light or in amber vessels.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (Rapid change in polarity)Use the Intermediate Dilution method (Fig 2). Vortex media immediately upon addition.
Crystals on Cells Concentration exceeds solubility limitReduce maximum test concentration. Verify crystals via microscopy (birefringence).
Color Change (Darkening) Photodegradation or OxidationDiscard stock. Prepare fresh in amber vials. Ensure DMSO is anhydrous.
Cytotoxicity in Controls DMSO concentration too highEnsure final DMSO is < 0.1%. Run a "Vehicle Only" control.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21753, Nifurmerone. Retrieved from: [Link]

  • ResearchGate. (2014).[1] Discussion on DMSO Stability and Freeze-Thaw Cycles. Available at: [Link]

Sources

Application

Application Note: Comparative Solubility Analysis of Nifurmerone in DMSO and Ethanol for Preclinical Research

Abstract The solubility of a therapeutic candidate is a cornerstone of successful drug development, profoundly influencing its behavior in early-stage in vitro screening, formulation, and subsequent preclinical and clini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a therapeutic candidate is a cornerstone of successful drug development, profoundly influencing its behavior in early-stage in vitro screening, formulation, and subsequent preclinical and clinical evaluation. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and comparing the solubility of Nifurmerone, a nitrofuran-class compound, in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a theoretical framework grounded in physicochemical principles, a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and a guide to interpreting the resulting data. The objective is to empower researchers to make informed decisions about solvent selection for stock solution preparation, high-throughput screening, and early-stage formulation development.

Introduction: The Critical Role of Solvent Selection

In the landscape of drug discovery, the journey of a compound from a mere chemical entity to a viable therapeutic agent is fraught with challenges. One of the earliest and most fundamental hurdles is solubility. An accurate understanding of a compound's solubility dictates its handling, storage, and application in virtually every experimental paradigm. Poor solubility can lead to underestimated potency in biological assays, precipitation issues, and significant downstream formulation challenges.[1]

Nifurmerone (CAS 5579-95-3) is a nitrofuran derivative whose biological activities warrant investigation.[2][3] Like many small molecules, its utility in research hinges on its ability to be reliably dissolved and delivered in a biologically compatible manner. The two most common solvents for this purpose in a preclinical setting are DMSO and ethanol.

  • Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds, making it the workhorse for creating high-concentration stock solutions for compound libraries and high-throughput screening (HTS).[4][5]

  • Ethanol is a polar protic solvent widely used in pharmaceutical formulations, not only as a solvent but also as a preservative and penetration enhancer.[6][7] Its lower toxicity profile compared to DMSO makes it a more attractive option for certain in vivo studies and final drug product formulations.[8]

This guide provides the scientific rationale and a robust protocol to quantitatively compare the solubility of Nifurmerone in these two solvents, enabling researchers to select the optimal vehicle for their specific application.

Theoretical Framework: Physicochemical Properties and Solubility Prediction

The principle of "like dissolves like" is the theoretical bedrock of solubility.[9] A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive analysis of the physicochemical properties of Nifurmerone and the selected solvents provides a strong predictive basis for experimental outcomes.[10][11]

PropertyNifurmeroneDimethyl Sulfoxide (DMSO)Ethanol (Anhydrous)
CAS Number 5579-95-3[2][3]67-68-564-17-5[7]
Molecular Formula C₆H₄ClNO₄[2][3]C₂H₆OSC₂H₆O
Molecular Weight 189.55 g/mol [2][3]78.13 g/mol 46.07 g/mol
Solvent Type N/A (Solute)Polar Aprotic[12]Polar Protic
Key Features Nitrofuran ring, ketone, chloro groupStrong dipole moment, no H-bond donorHydroxyl group, H-bond donor & acceptor
Boiling Point N/A189 °C[4]78.37 °C

Causality Behind Expected Solubility:

  • Nifurmerone: The structure of Nifurmerone contains several polar functional groups: a nitro group (-NO₂), a furan ring with an oxygen heteroatom, and a ketone group (C=O). These groups create significant dipole moments within the molecule, making it a polar compound.

  • DMSO: As a highly polar aprotic solvent, DMSO can effectively solvate polar molecules like Nifurmerone through strong dipole-dipole interactions. Its lack of acidic protons prevents it from forming hydrogen bonds with itself, leaving its highly polar sulfoxide group readily available to interact with solutes. This universal solvating power is why DMSO is a standard choice for dissolving diverse chemical libraries.[4]

  • Ethanol: As a polar protic solvent, ethanol can engage in hydrogen bonding via its hydroxyl (-OH) group. It can act as both a hydrogen bond donor and acceptor. While it is expected to dissolve Nifurmerone through hydrogen bonding with the ketone and nitro group oxygens, the strength of its solvent-solvent hydrogen bonding network must first be overcome. It is therefore hypothesized that while Nifurmerone will be soluble in ethanol, its solubility will be significantly lower than in DMSO.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the definitive method for determining the equilibrium solubility of a compound. The shake-flask method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum dissolved concentration under specific conditions.[1]

Objective: To quantitatively determine the equilibrium solubility (mg/mL and mM) of Nifurmerone in 100% DMSO and 100% anhydrous ethanol at 25°C.

Materials & Equipment:

  • Nifurmerone (solid, >98% purity)

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol (≥99.5%)

  • 2 mL glass vials with screw caps

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Benchtop microcentrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (for mobile phase)

Methodology:

Step 1: Preparation of Saturated Solutions

  • Label two sets of vials (in triplicate for statistical validity) for each solvent: "DMSO-Sat" and "EtOH-Sat".

  • Weigh approximately 10-20 mg of Nifurmerone directly into each vial. The key is to add an amount that will visibly exceed the saturation point, ensuring solid material remains after equilibration.

  • Accurately pipette 1.0 mL of the corresponding solvent (DMSO or Ethanol) into each vial.

  • Securely cap the vials.

Step 2: Equilibration

  • Briefly vortex each vial (~30 seconds) to disperse the solid.

  • Place the vials in an orbital shaker set to 25°C and a moderate speed (e.g., 250 rpm).

  • Allow the samples to shake for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[1]

Step 3: Sample Processing & Dilution

  • After 24 hours, visually inspect each vial to confirm that excess, undissolved solid remains. This is a crucial validation step.

  • Centrifuge the vials at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully withdraw the supernatant using a pipette. Crucially, do not disturb the solid pellet.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This step removes any remaining microscopic particulates.

  • Perform a precise serial dilution of the filtered supernatant. A 1:100 or 1:1000 dilution using the respective solvent (DMSO or Ethanol) is a typical starting point to bring the concentration within the analytical range of the HPLC method. Record the dilution factor accurately.

Step 4: Quantitative Analysis by HPLC-UV

  • Prepare Calibration Standards: Create a series of Nifurmerone standards of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) from a separate, accurately weighed stock solution. Use the same solvent as the samples for the final dilution to avoid solvent mismatch effects.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for Nifurmerone (e.g., determined by a UV scan).

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the diluted samples (in triplicate).

Step 5: Data Analysis & Calculation

  • Using the linear regression equation from the standard curve, determine the concentration of Nifurmerone in the diluted samples.

  • Calculate the original solubility in the saturated solution using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

  • Convert the solubility to a molar concentration:

    • Solubility (mM) = [Solubility (mg/mL) / 189.55 ( g/mol )] x 1000

  • Report the final solubility as the mean ± standard deviation of the triplicate measurements for each solvent.

Visualization of Experimental Workflow

The following diagram outlines the key steps of the equilibrium solubility determination protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_proc Step 3: Processing cluster_anal Step 4: Analysis cluster_data Step 5: Calculation prep1 Weigh Excess Nifurmerone prep2 Add 1.0 mL Solvent (DMSO or Ethanol) prep1->prep2 Triplicate Vials equil Shake at 25°C for 24 hours prep2->equil proc1 Centrifuge to Pellet Solid equil->proc1 proc2 Filter Supernatant (0.22 µm PTFE) proc1->proc2 proc3 Perform Precise Serial Dilution proc2->proc3 anal2 Inject Samples & Standards into HPLC-UV proc3->anal2 anal1 Prepare Calibration Standards anal1->anal2 calc Calculate Solubility (mg/mL & mM) anal2->calc Use Standard Curve

Caption: Workflow for equilibrium solubility determination.

Anticipated Results and Data Interpretation

Based on the theoretical principles discussed, the following table presents the anticipated outcome of the experiment.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)Key Implications for Researchers
DMSO High (e.g., >50 mg/mL)High (e.g., >260 mM)Ideal for high-concentration stock solutions for HTS and in vitro assays. The solvent of choice for compound library management.
Ethanol Moderate (e.g., 1-10 mg/mL)Moderate (e.g., 5-50 mM)Suitable for applications requiring lower concentrations or where DMSO is contraindicated. A potential co-solvent in formulation development.

Discussion of Results:

The anticipated higher solubility of Nifurmerone in DMSO is a direct consequence of DMSO's superior ability to disrupt the solute's crystal lattice energy through powerful dipole-dipole interactions. For researchers, this means that for any application requiring a stock solution of 10 mM or higher, DMSO is the only practical choice. Attempting to make a concentrated stock in ethanol would likely fail.

However, the moderate solubility in ethanol is still highly valuable. If an in vivo study requires a 1 mg/mL dosing solution, ethanol could be a viable and less toxic vehicle than DMSO. Furthermore, in formulation science, ethanol is often used as a co-solvent with water or other excipients to enhance the solubility of poorly soluble drugs.[8][13] Therefore, understanding the solubility limit in pure ethanol provides a critical parameter for developing more complex formulations.

References

  • Arien, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Nifurmerone PubChem Compound Summary. [Link]

  • Global Substance Registration System. NIFURMERONE. [Link]

  • Chemistry LibreTexts. (2023). Solubility Rules. [Link]

  • Di Lullo, L., et al. (2024). Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Simple Solvents. (2025). What Is Ethanol Used for in the Chemical Industry?. [Link]

  • Viodrescu, M., et al. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. National Center for Biotechnology Information. [Link]

  • Tsume, Y., et al. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • National Center for Biotechnology Information. Mechanism of action of nadofaragene firadenovec-vncg. [Link]

  • Varin, F., et al. (2004). Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • National Center for Biotechnology Information. Structural Characterization, Physicochemical Properties, and Thermal Stability of Three Crystal Forms of Nifedipine. [Link]

  • wikiHow. How to Determine Solubility. [Link]

  • PCCA. (2022). Different Alcohols Used in Compounding. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • ResearchGate. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. Prediction of physicochemical properties. [Link]

  • JX's Ethanol. Ethanol as a Key Ingredient in Pharmaceutical and Cosmetic Formulations. [Link]

  • ACS Publications. Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. [Link]

Sources

Method

Application Note: Preparation of Nifurmerone Stock Solutions for MIC Testing

Executive Summary Accurate Minimum Inhibitory Concentration (MIC) data relies entirely on the precision of the initial stock solution. Nifurmerone, a nitrofuran derivative, presents specific challenges due to its low aqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate Minimum Inhibitory Concentration (MIC) data relies entirely on the precision of the initial stock solution. Nifurmerone, a nitrofuran derivative, presents specific challenges due to its low aqueous solubility and photosensitivity. This protocol details the preparation of Nifurmerone stock solutions using Dimethyl Sulfoxide (DMSO) as the primary vehicle, aligning with CLSI (Clinical and Laboratory Standards Institute) principles for water-insoluble antimicrobial agents.

Key Takeaway: Nifurmerone requires organic solvent solubilization (DMSO/DMF) and strict protection from light. Final assay concentrations must maintain a solvent load <1% to prevent solvent-induced toxicity masking the drug's true potency.

Physicochemical Profile & Safety

Before handling Nifurmerone, researchers must understand its physical limitations to prevent precipitation artifacts during testing.

PropertyDataRelevance to Protocol
Molecular Weight 189.55 g/mol Required for molarity calculations.
Physical State Crystalline PowderHygroscopic nature requires desiccation.
Solubility (Water) Practically InsolubleAqueous buffers cannot be used for primary stock.
Solubility (DMSO) Soluble (>10 mg/mL)Preferred solvent for stock preparation.
Stability Light SensitiveAmber vials are mandatory for all steps.
Toxicity Potential MutagenHandle in a biosafety cabinet with full PPE.

Critical Safety Note: Nitrofurans are structurally related to known carcinogens. Double-gloving and the use of a particulate respirator (N95/P100) or fume hood are required during weighing.

Pre-Analytical Calculations

To ensure scientific integrity, stock solutions must be prepared based on active fraction (potency), not just gross weight.

Formula: Potency Correction


  • W: Weight of powder to measure (mg)

  • C: Target Concentration (µg/mL or mg/L)

  • V: Volume of solvent (mL)

  • P: Potency of the powder (expressed as a decimal, e.g., 98% = 0.98)

Example Calculation: To prepare 10 mL of a 10,000 µg/mL (10 mg/mL) stock solution from a lot with 98.5% potency :



Protocol: Primary Stock Solution Preparation

Materials Required[2][3][4][5][6][7][8][9]
  • Nifurmerone Reference Standard (Store at 2-8°C or -20°C as per CoA).

  • Solvent: Sterile DMSO (Dimethyl Sulfoxide), ACS Grade or better.

  • Vessel: Sterile Amber Glass Vial (borosilicate). Do not use polystyrene.

  • Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Methodology
  • Equilibration: Allow the Nifurmerone vial to equilibrate to room temperature (approx. 30 mins) before opening to prevent condensation, which degrades the compound.

  • Weighing: Weigh the calculated amount (e.g., ~100 mg) into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition:

    • Do not add a fixed volume of solvent.

    • Calculate the exact volume of DMSO needed to achieve the target concentration based on the actual weighed mass.

    • Equation:

      
      .
      
  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate for 2-5 minutes. The solution should be clear and yellow.

  • Sterilization (Conditional):

    • DMSO is auto-sterilizing for many vegetative bacteria at high concentrations.

    • If filtration is required by SOP, use a PTFE or Nylon 0.22 µm syringe filter . Do not use Cellulose Acetate (CA) or PES, as DMSO may dissolve the membrane.

Workflow Diagram

The following diagram illustrates the critical decision path for preparing the stock solution.

StockPrep Start Start: Nifurmerone Powder Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Weigh Weigh Powder (Record Exact Mass) Equilibrate->Weigh Calc Calculate Solvent Vol (Adjust for Potency) Weigh->Calc Dissolve Dissolve in DMSO (Vortex/Sonicate) Calc->Dissolve Check Visual Inspection (Clear Yellow?) Dissolve->Check Check->Dissolve No (Repeat) Filter Filter Sterilize (PTFE/Nylon Only) Check->Filter Yes Storage Aliquot & Store (-20°C / Amber) Filter->Storage

Figure 1: Logical workflow for the preparation of Nifurmerone stock solutions, emphasizing potency correction and solvent compatibility.

Dilution Scheme for MIC Testing

Direct dilution of high-concentration DMSO stocks into broth can cause precipitation. A "Intermediate Stock" strategy is recommended.[1]

Target: Final assay concentration of DMSO must be ≤ 1% (v/v) to avoid inhibiting bacterial growth.

Recommended Dilution Table (Example)

Goal: Test range 64 µg/mL – 0.125 µg/mL.

StepSource SolutionDiluentDilution FactorResulting Conc.[1][2]Solvent %
1 Primary Stock (10,000 µg/mL)DMSO1:101,000 µg/mL100% DMSO
2 1,000 µg/mL StockBroth (CAMHB)1:5020 µg/mL2% DMSO
3 20 µg/mL SolutionBroth (CAMHB)1:210 µg/mL1% DMSO
4 Serial Dilutions...Broth (CAMHB)1:25, 2.5, ...<1% DMSO

Note: If precipitation occurs at Step 2 (mixing organic stock with aqueous broth), prepare the serial dilutions in DMSO first (at 100x the final concentration), and then dilute 1:100 into the assay wells.

Storage and Stability

Self-validating the stability of your stock is crucial.

  • Primary Stock (DMSO): Stable for 6 months at -20°C or -80°C.

    • Storage: Use small aliquots (e.g., 200 µL) in amber cryovials to avoid freeze-thaw cycles.

    • Check: If the thawed solution is cloudy or has changed color (darkened), discard.

  • Working Solutions (Aqueous): Unstable. Prepare fresh daily.

    • Nitrofurans degrade rapidly in aqueous solution, especially under light exposure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Broth Concentration too high for aqueous solubility.Reduce working concentration or use an intermediate dilution step with higher solvent ratio (up to 5% DMSO before final dilution).
Cloudy Stock Solution Incomplete dissolution or moisture contamination.Sonicate for 5 mins at 40°C. Ensure DMSO is anhydrous.
Inconsistent MICs Potency calculation error or light degradation.Verify CoA potency. Ensure all steps performed under low light/amber vessels.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • PubChem. (n.d.). Nifurmerone Compound Summary. National Center for Biotechnology Information.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[3] Nature Protocols, 3(2), 163–175.

Sources

Application

Handling and storage safety data sheet (SDS) for Nifurmerone

Technical Application Note: Safe Handling, Storage, and Experimental Preparation of Nifurmerone Introduction & Chemical Identity Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a nitrofuran derivative historically i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Handling, Storage, and Experimental Preparation of Nifurmerone

Introduction & Chemical Identity

Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a nitrofuran derivative historically investigated for its antifungal and antibacterial properties. Unlike common nitrofurans (e.g., Nitrofurantoin), Nifurmerone contains a chloromethyl ketone moiety. This structural feature renders the compound highly reactive, acting as a potential alkylating agent.

Research applications typically involve antimicrobial susceptibility testing (AST) or mechanistic studies regarding nitroreductase activation. Due to its specific structural hazards, this compound requires a higher biosafety containment level than standard antibiotics.

Table 1: Chemical Specification Data

PropertySpecification
CAS Number 5579-95-3
IUPAC Name 2-chloro-1-(5-nitrofuran-2-yl)ethanone
Molecular Formula C₆H₄ClNO₄
Molecular Weight 189.55 g/mol
Appearance Yellow to brownish crystalline powder
Solubility Soluble in DMSO, DMF; Poorly soluble in Water
Stability Photosensitive; Hygroscopic; Thermally labile

Risk Assessment & Hazard Identification (The "Why")

To handle Nifurmerone safely, one must understand the mechanism of its toxicity. It poses a dual-threat hazard profile:

  • Genotoxicity (Nitrofuran Moiety):

    • Mechanism: Nitrofurans are prodrugs. They are activated by cellular nitroreductases (Type I/II) into reactive nitro-radical anions. These intermediates covalently bind to DNA, causing strand breaks and mutations.

    • Implication: Treat as a Suspected Carcinogen/Mutagen .

  • Alkylating Potential (Chloromethyl Ketone Moiety):

    • Mechanism: The alpha-haloketone group is an electrophile that can irreversibly alkylate sulfhydryl (-SH) groups on proteins (e.g., cysteine residues).

    • Implication: High risk of Contact Dermatitis and Respiratory Sensitization . It is corrosive to mucous membranes.

GHS Classification (Inferred from Structure/Class):

  • Health Hazard: Germ Cell Mutagenicity (Cat 2), Carcinogenicity (Cat 2).

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritant: Skin and Eye Irritation (Cat 2A/2B).

Storage Protocols: The "Chain of Custody"

Nifurmerone is chemically unstable. Improper storage leads to hydrolysis of the chloride or reduction of the nitro group, rendering experimental data void.

Protocol 1: Long-Term Storage

  • Temperature: Store at -20°C . Thaw/refreeze cycles degrade the chloromethyl group.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Strictly Desiccate . Moisture hydrolyzes the ketone.

  • Light: Amber Vials are mandatory. Nitrofurans photodegrade rapidly under UV/Visible light.

Figure 1: Storage Lifecycle Workflow

Storage_Lifecycle Receipt Receipt of Compound (Check Seal Integrity) Inspection Visual Inspection (Yellow Powder?) Receipt->Inspection Labeling Labeling (Date, User, Hazard) Inspection->Labeling Desiccation Desiccation (Silica Gel/Argon) Labeling->Desiccation Freezer Storage (-20°C, Dark) Desiccation->Freezer

Caption: Standard Operating Procedure for the intake and storage of Nifurmerone to prevent hydrolytic and photolytic degradation.

Experimental Handling & Solubilization

Engineering Controls:

  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Secondary: Analytical balance must be enclosed to prevent powder drift.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving is required.

    • Inner Layer: Latex or Nitrile.

    • Outer Layer:Nitrile (Minimum 5 mil) . Nitrofurans can permeate thin latex.

  • Respiratory: N95/P2 mask if weighing outside a hood (not recommended).

Protocol 2: Preparation of Stock Solution (10 mg/mL)

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water onto the powder.

  • Weighing: Use an anti-static gun on the weighing boat. Nifurmerone powder is static-prone and can "jump," causing contamination.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) .[1][2][3][4][5]

    • Alternative: DMF (Dimethylformamide).[5]

    • Avoid: Ethanol (limited solubility), Water (insoluble/hydrolysis risk).

  • Dissolution: Vortex vigorously. If particles persist, sonicate for 15 seconds (max) in a water bath. Avoid heating >40°C.

  • Filtration: Use a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).

Figure 2: Solubilization & Aliquoting Workflow

Solubilization_Workflow Start Weighing (Anti-static precautions) Solvent Add DMSO (Anhydrous) Start->Solvent Mix Vortex / Sonicate (< 40°C) Solvent->Mix Filter Syringe Filter (0.22 µm PTFE) Mix->Filter Aliquot Aliquot into Amber Tubes (Single-use volumes) Filter->Aliquot Freeze Freeze at -20°C Aliquot->Freeze

Caption: Step-by-step workflow for creating stable Nifurmerone stock solutions, emphasizing filtration compatibility.

Emergency Procedures & Waste Disposal

Spill Management:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Neutralization: Cover spill with paper towels dampened with 10% Sodium Hypochlorite (Bleach) . The oxidation helps degrade the nitrofuran ring, though it may not fully neutralize the chloromethyl group.

  • Clean: Wipe twice with ethanol, then water.

Disposal (Critical Compliance):

  • Do NOT Autoclave: Heating chloromethyl ketones can release toxic/corrosive vapors.

  • Segregation: Dispose of as Hazardous Chemical Waste (Cytotoxic/Genotoxic stream).

  • Incineration: High-temperature incineration (>1000°C) is the only validated method for complete destruction of the nitrofuran core.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21966, Nifurmerone. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Nitrofuran derivatives: Hazard Classification and Labelling. ECHA Database.
  • McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis, 5(6), 745-765. (Establishes the mechanism of nitrofuran genotoxicity).

Sources

Method

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Metofurone

Introduction: The Rationale for Standardized Susceptibility Testing of Novel Antifungal Agents The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Standardized Susceptibility Testing of Novel Antifungal Agents

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of new therapeutic agents. Metofurone is a novel synthetic compound belonging to the furan class of heterocycles, a group known to exhibit a wide range of biological activities, including antimicrobial properties.[1][2][3][4][5] Early and accurate determination of a new agent's in vitro efficacy is a cornerstone of the preclinical development pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for determining the in vitro antifungal susceptibility profile of Metofurone. These protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of Metofurone against a panel of clinically relevant fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] Additionally, this guide will cover the determination of the Minimum Fungicidal Concentration (MFC), providing deeper insights into the cidal versus static nature of the compound.

Metofurone: Compound Profile and Hypothetical Mechanism of Action

Metofurone is a novel furan-containing carboxamide derivative. While its precise mechanism of action is under investigation, compounds of this class have been identified as potent inhibitors of succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain.[8] Inhibition of SDH disrupts ATP production, leading to fungal cell death. This proposed mechanism provides a basis for selecting appropriate quality control strains and for understanding potential resistance pathways.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Metofurone Metofurone Metofurone->SDH Inhibition

Caption: Hypothetical mechanism of Metofurone as an SDH inhibitor.

Critical Preliminary Step: Physicochemical Characterization of Metofurone

Before initiating susceptibility testing, it is imperative to determine the solubility of Metofurone.[9][10] This property dictates the choice of solvent for stock solution preparation and influences the compound's bioavailability in aqueous testing media. Poor solubility can lead to compound precipitation and inaccurate MIC values.

Protocol 3.1: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method suitable for early-stage discovery to quickly assess a compound's dissolution properties.[11]

  • Prepare a high-concentration stock solution of Metofurone (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into a 96-well microplate.

  • Add a small volume of the Metofurone DMSO stock solution to the buffer (final DMSO concentration should be ≤1%).

  • Incubate at room temperature for a defined period (e.g., 2 hours) with gentle agitation.

  • Measure turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.

Protocol 3.2: Thermodynamic (Equilibrium) Solubility Assessment

This method determines the true equilibrium solubility and is considered the gold standard.[12]

  • Add an excess amount of solid Metofurone powder to a series of vials containing the relevant test medium (e.g., RPMI-1640).

  • Incubate the vials at a controlled temperature (e.g., 35°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of dissolved Metofurone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

ParameterKinetic SolubilityThermodynamic Solubility
Principle Measures solubility after adding a DMSO stock to an aqueous buffer.Measures the saturation concentration of a compound in a solvent at equilibrium.
Throughput HighLow to Medium
Incubation Time Short (e.g., 2 hours)Long (24-48 hours)
Application Early drug discovery, high-throughput screening.Pre-formulation, lead optimization.

Standardized Broth Microdilution Susceptibility Testing Protocol (Adapted from CLSI M27)

The broth microdilution method is the reference standard for determining the MIC of antifungal agents against yeasts.

Materials and Reagents
  • Metofurone powder

  • DMSO (or other appropriate solvent determined in Section 3)

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline or water

  • Spectrophotometer or McFarland standards

Step-by-Step Protocol
  • Preparation of Metofurone Stock Solution: Prepare a stock solution of Metofurone at a concentration 100 times the highest final concentration to be tested (e.g., 1280 µg/mL for a final top concentration of 12.8 µg/mL). Use the solvent determined in the solubility studies (typically DMSO).

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of Metofurone by diluting the stock solution in RPMI-1640. Add 200 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest concentration of Metofurone at which a significant decrease in growth (typically ≥50% inhibition) is observed compared to the growth control well. This can be determined visually or with a spectrophotometric plate reader.

cluster_prep Preparation cluster_testing Testing Workflow Stock Metofurone Stock (e.g., 1280 µg/mL in DMSO) Serial_Dilution Serial Dilution of Metofurone Stock->Serial_Dilution Inoculum Fungal Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation Plates 96-Well Plate with RPMI-1640 Plates->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read MIC Endpoint (≥50% inhibition) Incubation->Reading

Caption: Broth Microdilution Workflow for MIC Determination.

Agar-Based Antifungal Susceptibility Testing Methods

Agar-based methods provide a visual and often simpler alternative to broth microdilution.

Disk Diffusion Method (Adapted from CLSI M44)

This qualitative method is useful for rapid screening.[1]

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Adjust the fungal inoculum to a 0.5 McFarland standard and evenly swab the entire surface of the agar plate.

  • Apply a sterile paper disk impregnated with a known amount of Metofurone onto the agar surface.

  • Incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around the disk. The zone size correlates with the susceptibility of the organism.

Gradient Diffusion Method (E-test Analog)

This method provides a quantitative MIC value.

  • Prepare the agar plate and inoculum as described for the disk diffusion method.

  • Apply a plastic strip containing a predefined gradient of Metofurone concentrations to the agar surface.

  • Incubate at 35°C for 24-48 hours.

  • Read the MIC at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum.

  • Following MIC determination from the broth microdilution assay, select the wells showing no visible growth.

  • Aliquot a small volume (e.g., 10-20 µL) from each of these clear wells and plate it onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates at 35°C for 48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no more than a few colonies, corresponding to a 99.9% kill rate compared to the initial inoculum count.

ParameterDefinitionMethod of DeterminationInterpretation
MIC Lowest concentration that inhibits visible growth.Broth microdilution or gradient diffusion.Indicates the potency of the antifungal agent.
MFC Lowest concentration that kills ≥99.9% of the inoculum.Subculturing from clear MIC wells onto agar.Differentiates between fungistatic (MFC/MIC > 4) and fungicidal (MFC/MIC ≤ 4) activity.

Data Interpretation and Quality Control

For a novel compound like Metofurone, clinical breakpoints have not been established. Initial interpretation should focus on:

  • Comparison with established antifungals: Test known drugs (e.g., fluconazole, amphotericin B) in parallel to benchmark the potency of Metofurone.

  • MIC50 and MIC90 calculation: Determine the concentrations of Metofurone that inhibit 50% and 90% of the tested isolates, respectively. This is particularly useful when testing a large panel of clinical isolates.

  • Quality Control: Always include reference QC strains in each assay run. The resulting MICs for these strains must fall within the published acceptable ranges to ensure the validity of the test results.

References

  • Jurnal Universitas Padjadjaran. (n.d.). ANTI FUNGAL ACTIVITY OF METHANOLIC EXTRACT OF Usnea sp. AGAINST Malassezia furfur. Retrieved from [Link]

  • PubMed. (n.d.). [In Vitro Antifungal Activity of Amorolfine, a New Morpholine Antimycotic Agent]. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of furan derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0123931A2 - Furan derivatives having fungicide activity.
  • orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Retrieved from [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). a comprehensive review on furan and its derivatives. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal Activity of Efinaconazole Compared to Fluconazole, Itraconazole, and Terbinafine against Terbinafine- and Itraconazole-Resistant and -Susceptible Clinical Isolates of Dermatophytes, Candida, and Mold. Retrieved from [Link]

  • PubMed. (2019). Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Retrieved from [Link]

  • ResearchGate. (2025). Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ACS Publications. (2023). Physicochemical and Anti-fungal Studies of the Pharmaceutical Co-crystal/Salt of Fluconazole. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Antifungal Activity of Four Medium-Chain Fatty Acids and γ-Undecalactone Against Candida albicans. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of Nifurmerone in Aqueous Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Nifurmerone. This guide is designed to provide you, our fellow researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Nifurmerone. This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge and practical tools to understand and improve the stability of Nifurmerone in aqueous solutions. Given the limited publicly available stability data for Nifurmerone, this document leverages established principles from the broader nitrofuran class of compounds, particularly nitrofurantoin, to provide a robust framework for your investigations. Our goal is to empower you with the scientific rationale and experimental methodologies to confidently address the stability challenges you may encounter.

Frequently Asked Questions (FAQs): Understanding Nifurmerone Stability

This section addresses common questions regarding the stability of Nifurmerone and other nitrofuran derivatives in aqueous solutions.

Q1: My Nifurmerone solution is turning yellow/brown. What is causing this discoloration?

Discoloration of nitrofuran solutions, particularly a shift towards yellow or brown hues, is a common indicator of degradation. Nitrofurans are known to darken upon exposure to alkalis and sunlight[1]. This is often due to the formation of degradation products with chromophores that absorb light in the visible spectrum. The nitro group on the furan ring is susceptible to reduction, and the overall molecule can undergo hydrolysis, leading to structurally altered compounds that may be colored. It is crucial to investigate the cause of this color change, as it signifies a loss of the active pharmaceutical ingredient (API) and the potential formation of unknown impurities.

Q2: I'm observing precipitation in my Nifurmerone stock solution over time. What could be the reason?

Precipitation can occur for several reasons. Firstly, Nifurmerone, like many nitrofurans, may have limited aqueous solubility. Changes in temperature or solvent composition (e.g., evaporation of a co-solvent) can lead to supersaturation and subsequent precipitation. Secondly, degradation products may be less soluble than the parent compound, leading to their precipitation out of solution. It is also important to consider the pH of your solution, as the solubility of ionizable compounds can be highly pH-dependent[1][2]. For instance, nitrofurantoin is a weak acid with pH-dependent solubility[1].

Q3: What are the primary factors that influence the stability of Nifurmerone in an aqueous solution?

Based on the behavior of related nitrofuran compounds, the primary factors affecting Nifurmerone stability are:

  • pH: Nitrofuran hydrolysis is significantly influenced by pH. For example, nitrofurantoin shows much slower degradation in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions[3]. Both acid- and base-catalyzed hydrolysis can occur[4].

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. The hydrolysis of nitrofurantoin, for instance, increases significantly with rising temperature[3][5].

  • Light: Photodegradation is a critical degradation pathway for many nitrofurans. Exposure to light, especially UV radiation, can lead to rapid degradation[1][6]. The half-life of nitrofurantoin under simulated solar radiation has been reported to be less than 20 minutes[6].

  • Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule. Forced degradation studies often include oxidative stress conditions to assess this vulnerability[7].

Q4: Are there any general strategies to improve the stability of my Nifurmerone solution?

Yes, several strategies can be employed to enhance the stability of Nifurmerone solutions:

  • pH Control: Maintaining the solution at an optimal pH is crucial. Based on data for nitrofurantoin, a slightly acidic pH (around 4.5-6.5) may be optimal for stability[1]. The use of appropriate buffer systems can help maintain the desired pH.

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated at 2-8°C) can significantly slow down degradation kinetics[8].

  • Protection from Light: Storing solutions in amber vials or in the dark is essential to prevent photodegradation[1].

  • Use of Antioxidants: If oxidative degradation is identified as a significant pathway, the addition of antioxidants could be beneficial.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your stability studies.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of Nifurmerone concentration in solution. 1. Photodegradation: Exposure to ambient or UV light. 2. pH-mediated hydrolysis: The pH of the solution may be in an unstable range. 3. Adsorption: The compound may be adsorbing to the container surface.1. Repeat the experiment with light-protected containers (e.g., amber vials). 2. Measure the pH of the solution. Adjust and buffer the pH to a more stable range (e.g., pH 4-6). 3. Use silanized glass or polypropylene containers to minimize adsorption.
Appearance of multiple unknown peaks in HPLC analysis. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The solvent or glassware may be contaminated.1. This is expected in a stability study. Proceed with the characterization of these peaks (e.g., using LC-MS/MS). 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and thoroughly clean glassware.
Poor mass balance in the stability study (sum of Nifurmerone and degradation products is less than the initial amount). 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Precipitation of degradants. 4. Incomplete extraction of all components. 1. Use a mass-sensitive detector (e.g., mass spectrometer) in parallel with the UV detector. 2. Consider using headspace gas chromatography (GC) to analyze for volatile compounds. 3. Visually inspect the sample for any precipitate. If present, dissolve it in a suitable solvent and analyze. 4. Modify the extraction procedure to ensure all components are solubilized.
Inconsistent or non-reproducible stability results. 1. Inconsistent experimental conditions: Variations in temperature, light exposure, or pH. 2. Inaccurate sample preparation: Errors in dilution or weighing. 3. Analytical instrument variability. 1. Tightly control all experimental parameters. Use a calibrated incubator/oven, a photostability chamber, and a calibrated pH meter. 2. Review and standardize the sample preparation protocol. Use calibrated pipettes and balances. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Experimental Protocol: Forced Degradation Study of Nifurmerone

A forced degradation study is essential to identify the degradation pathways and products of Nifurmerone and to develop a stability-indicating analytical method.

Objective

To investigate the stability of Nifurmerone under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials
  • Nifurmerone reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffer solutions (pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV/DAD detector and/or a mass spectrometer (MS)

  • Photostability chamber

  • Calibrated oven/incubator

Stock Solution Preparation

Prepare a stock solution of Nifurmerone (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Forced Degradation Conditions

For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL. Include a control sample diluted with the solvent used for the stock solution.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

Note: The duration and temperature may need to be adjusted to achieve approximately 10-30% degradation.

Sample Analysis
  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point for nitrofuran analysis[9][10].

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the Nifurmerone peak.

Data Evaluation
  • Calculate the percentage degradation of Nifurmerone.

  • Determine the relative retention times of the degradation products.

  • If using an LC-MS system, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualization of Key Concepts and Workflows

Hypothetical Degradation Pathway of Nifurmerone

Based on the known degradation of other nitrofurans, a plausible degradation pathway for Nifurmerone could involve hydrolysis of the chloroacetyl group and/or reduction of the nitro group.

G Nifurmerone Nifurmerone (C6H4ClNO4) Hydrolysis Hydrolysis (e.g., alkaline conditions) Nifurmerone->Hydrolysis pH, Temp Reduction Reduction (e.g., photolysis) Nifurmerone->Reduction Light Degradant_A Hydroxyacetyl Derivative Hydrolysis->Degradant_A Degradant_B Amino-furan Derivative Reduction->Degradant_B Further_Degradation Further Degradation Products Degradant_A->Further_Degradation Degradant_B->Further_Degradation

Caption: Hypothetical degradation pathways for Nifurmerone.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the key steps in performing a forced degradation study for Nifurmerone.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Nifurmerone Stock Solution B1 Acidic Hydrolysis A->B1 B2 Basic Hydrolysis A->B2 B3 Oxidative A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Sample at Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize & Dilute C->D E HPLC-UV/MS Analysis D->E F Assess Degradation (%) E->F G Identify Degradants F->G H Develop Stability- Indicating Method G->H

Caption: Workflow for a Nifurmerone forced degradation study.

Troubleshooting Decision Tree for HPLC Analysis

This decision tree can guide you through common issues encountered during the HPLC analysis of stability samples.

G node_action Run blank to check for contamination. If clean, these are likely degradants. Proceed with characterization. Start Unexpected HPLC Results? Q1 Are there extra peaks? Start->Q1 Q1->node_action Yes Q2 Is the main peak area reduced? Q1->Q2 No Q3 Is the peak shape poor? Q2->Q3 No node_action_degradation Degradation has occurred. Quantify the loss. Check mass balance. Q2->node_action_degradation Yes node_action_method Optimize mobile phase. Check column health. Ensure sample is fully dissolved. Q3->node_action_method Yes node_action_ok Results may be valid. Verify with controls. Q3->node_action_ok No

Caption: Troubleshooting decision tree for HPLC analysis.

References

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Stability of nitrofurantoin in extemporaneously compounded suspensions. American Journal of Health-System Pharmacy, 56(15), 1588-1590.
  • Grzesik-Kulesza, A., & Taraszewska, A. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. International Journal of Molecular Sciences, 20(9), 2169.
  • Hosseininasab, S., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
  • Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Arhiv za higijenu rada i toksikologiju, 68(4), 281-289.
  • De Luca, F., et al. (2020). Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation.
  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. International Journal of Molecular Sciences, 22(11), 6031.
  • Szabó, C., et al. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 376, 1-10.
  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 945-952.
  • Mattok, G. L., & Wilson, W. L. (1967). pH-dependent drug release from certain commercial tablets. Journal of Pharmaceutical Sciences, 56(4), 490-494.
  • Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 184, 1195-1204.
  • Błaszkiewicz, J., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(4), 499-506.
  • Biošić, M., et al. (2016). Environmental photolytic degradation of antibiotic nitrofurantoin. Science of The Total Environment, 572, 154-161.
  • Dineva, S., & Doytchinova, I. (2019).
  • Błaszkiewicz, J., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(4), 499-506.
  • Mottier, P., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans: Application to the study of furazolidone elimination in Vietnamese black tiger shrimp (Penaeus monodon). Analytica Chimica Acta, 726, 83-89.
  • Chartier, F., & Usleber, E. (2008). Method for detecting nitrofuran.
  • Grzesik-Kulesza, A., & Taraszewska, A. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. International Journal of Molecular Sciences, 20(9), 2169.
  • Verdon, E. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Analytica Chimica Acta, 613(1), 1-19.
  • De Luca, F., et al. (2020). Nitrofurantoin removal by the photo-Fenton process: degradation, mineralization, and biological inactivation. Environmental Technology, 41(28), 3745-3756.
  • United States Department of Agriculture. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service.
  • Gong, X., et al. (2022). Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS. Journal of Analytical Methods in Chemistry, 2022.
  • Al-Hayali, R. A. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering, 7(1), 51-54.
  • Shapiro, A. B. (2018). Answer to "P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?".

Sources

Optimization

Nifurmerone Technical Support Center: A Guide to Preventing and Resolving Precipitation in Cell Culture

Welcome to the technical support center for Nifurmerone. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered when working with Nif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nifurmerone. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered when working with Nifurmerone: its tendency to precipitate in aqueous cell culture media. Understanding the physicochemical properties of Nifurmerone is the first step toward preventing experimental setbacks. This resource provides in-depth, experience-based solutions and protocols to ensure the successful application of Nifurmerone in your research.

Section 1: Understanding the Core Problem: Nifurmerone's Physicochemical Profile

Nifurmerone is a small molecule with a molecular weight of 189.55 g/mol [1][2]. Its structure contributes to its hydrophobic nature, making it sparingly soluble in aqueous solutions like cell culture media. The primary cause of precipitation is the transition from a high-concentration organic solvent stock solution (where it is readily dissolved) to a predominantly aqueous environment (the cell culture medium), where its solubility is significantly lower. This rapid change in solvent polarity can cause the compound to "crash out" of the solution, forming visible precipitates.

Key contributing factors to precipitation include:

  • High Final Concentration: Exceeding the solubility limit of Nifurmerone in the final culture medium.

  • Solvent Shock: The rapid dilution of the organic stock solution in the aqueous medium.

  • Temperature Shifts: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can alter solubility.

  • Media Composition: The pH, salt concentration, and presence of proteins in the media can all influence the solubility of small molecules[3][4][5].

Section 2: Troubleshooting FAQs

Here we address the most common questions and issues encountered by researchers using Nifurmerone.

Question 1: I dissolved Nifurmerone in DMSO to make a stock solution, but it precipitated immediately after I added it to my cell culture medium. What went wrong?

Answer: This is a classic case of "solvent shock" and exceeding the aqueous solubility limit. While Nifurmerone is soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[6], its solubility in your aqueous cell culture medium is much lower. When you add the concentrated DMSO stock directly to the medium, the DMSO disperses rapidly, leaving the Nifurmerone molecules in an environment where they are no longer soluble, causing them to aggregate and precipitate[7].

Troubleshooting Steps:

  • Verify Stock and Final Concentrations: Ensure your stock solution is not oversaturated and that your final working concentration in the media does not exceed the known aqueous solubility of Nifurmerone. If the solubility is unknown, an empirical test is recommended (see Protocol 1).

  • Improve Dilution Technique: Instead of adding the stock solution directly into the full volume of media, try a serial or stepwise dilution. First, aliquot a small volume of media or a serum-containing portion of your media. Add the Nifurmerone stock to this smaller volume while vortexing or swirling gently. This creates an intermediate dilution that can then be added to the final volume.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a cold stock to warm media can sometimes exacerbate precipitation due to temperature gradients.

Question 2: My Nifurmerone-media mixture was clear initially, but after a few hours in the 37°C incubator, it became cloudy/I saw a precipitate. Why did this happen?

Answer: This delayed precipitation is often due to a combination of factors related to the complex environment of cell culture medium over time at 37°C.

  • Metastable Supersaturation: You may have created a supersaturated solution that was temporarily stable. Over time, the molecules have had sufficient energy and time to organize into a crystalline precipitate.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with Nifurmerone. While serum proteins like albumin can sometimes increase the solubility of hydrophobic compounds by binding to them[6][8][9], high concentrations of salts or specific ions can also lead to "salting out," where the compound is forced out of solution.

  • pH Shift: Cell metabolism can cause slight changes in the pH of the culture medium over time. The solubility of many compounds is pH-dependent, and even a small shift could be enough to trigger precipitation if the solution is near its saturation point[5][10].

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the working concentration of Nifurmerone in your experiment.

  • Increase Serum Concentration (if applicable): If you are using a serum-containing medium, increasing the serum percentage (e.g., from 5% to 10% FBS) may enhance solubility due to the binding capacity of albumin[6].

  • Solubility Test: Perform a solubility test under your exact experimental conditions (media type, serum percentage, 37°C, 5% CO2) to determine the practical maximum soluble concentration.

Question 3: What is the best solvent to use for my Nifurmerone stock solution, and what concentration should I aim for?

Answer: The ideal solvent should dissolve Nifurmerone at a high concentration and be well-tolerated by your cells at the final working dilution.

  • DMSO (Dimethyl Sulfoxide): This is the most common choice for hydrophobic compounds due to its high solubilizing power and miscibility with water[6][11][12]. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity[13].

  • Ethanol: Ethanol is another option, but it is more volatile, which can lead to changes in the stock concentration over time[12]. Some cell lines are also more sensitive to ethanol than to DMSO[11][13].

Recommendations for Stock Solution:

SolventRecommended Max Stock Conc.Recommended Final Conc. in MediaKey Considerations
DMSO 10-50 mM (empirically determine)< 0.5% (v/v), ideally < 0.1%Less volatile, generally well-tolerated by cells at low concentrations.[12]
Ethanol 10-50 mM (empirically determine)< 0.5% (v/v)More volatile; can affect stock concentration. Some cells are more sensitive.[13]

Best Practice: Prepare a high-concentration stock (e.g., 20 mM in 100% DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Question 4: Can I just filter out the precipitate from my media and use the remaining solution?

Answer: This is not recommended . Filtering the media after precipitation has occurred will remove an unknown amount of the active compound. The final concentration of Nifurmerone in your media will be significantly lower than intended, leading to inaccurate and non-reproducible experimental results. The correct approach is to solve the solubility issue at the source rather than trying to remove the precipitate after the fact.

Section 3: Protocols and Methodologies

Protocol 1: Determining Maximum Aqueous Solubility of Nifurmerone

This protocol helps you empirically determine the solubility limit of Nifurmerone in your specific cell culture medium.

  • Prepare a high-concentration stock of Nifurmerone (e.g., 20 mM) in 100% DMSO.

  • Aliquot your complete cell culture medium (including serum and any other supplements) into a series of sterile microcentrifuge tubes (e.g., 1 mL per tube). Pre-warm the aliquots to 37°C.

  • Create a dilution series: Add increasing volumes of the Nifurmerone stock solution to the media aliquots to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Add the equivalent volume of DMSO to a control tube.

  • Mix thoroughly: Immediately after adding the stock, vortex each tube gently for 5-10 seconds.

  • Incubate: Place the tubes in a 37°C incubator for the duration of your typical experiment (e.g., 24, 48, or 72 hours).

  • Observe for Precipitation: After incubation, visually inspect each tube against a dark background for any signs of cloudiness or visible precipitate. You can also centrifuge the tubes at a high speed (e.g., 14,000 x g for 10 minutes) to see if a pellet forms.

  • Determine the Limit: The highest concentration that remains clear and free of a pellet is your practical maximum working concentration under these specific conditions.

Protocol 2: Best-Practice Method for Diluting Nifurmerone into Cell Culture Media

This method minimizes solvent shock and reduces the likelihood of precipitation.

  • Pre-warm your complete cell culture medium to 37°C.

  • Thaw an aliquot of your Nifurmerone DMSO stock solution at room temperature.

  • Perform an intermediate dilution: a. In a sterile tube, add a small volume of the pre-warmed media (e.g., 200 µL). b. While gently vortexing the media, add the required volume of Nifurmerone stock solution. For example, to make 10 mL of 10 µM media from a 10 mM stock, you would add 10 µL of stock. Add this 10 µL to the 200 µL of media. c. Ensure this intermediate solution remains clear.

  • Final Dilution: Add the entire volume of the intermediate dilution (210 µL in the example) to the final volume of pre-warmed media (the remaining 9.8 mL) and mix gently by inverting the container several times.

  • Use Immediately: Use the freshly prepared Nifurmerone-containing media for your experiment without delay.

Section 4: Visual Troubleshooting Guides

Diagram 1: The Precipitation Pathway

This diagram illustrates the core chemical challenge of moving a hydrophobic compound from an organic solvent to an aqueous medium.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution in Media Stock Nifurmerone in 100% DMSO Soluble Molecules are solvated and stable Stock->Soluble High Solubility Dilution Direct addition to Aqueous Media Soluble->Dilution Experimental Step Precipitate Molecules aggregate and precipitate Dilution->Precipitate Low Aqueous Solubility (Solvent Shock)

Caption: From stable solution to precipitation.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical workflow for diagnosing and solving Nifurmerone precipitation issues.

G Start Precipitation Observed When When did it occur? Start->When Immediately Immediately upon adding to media When->Immediately Later After incubation at 37°C When->Later Check_Conc Is final concentration too high? Immediately->Check_Conc Check_Tech Was dilution technique suboptimal? Immediately->Check_Tech Check_Stable Is solution near its saturation limit? Later->Check_Stable Check_Media Could media components be interacting? Later->Check_Media Sol_1 Action: Lower final concentration. Check_Conc->Sol_1 Sol_2 Action: Use serial/ intermediate dilution (Protocol 2). Check_Tech->Sol_2 Sol_3 Action: Lower final concentration or increase serum %. Check_Stable->Sol_3 Sol_4 Action: Perform solubility test in exact media (Protocol 1). Check_Media->Sol_4

Caption: A logical guide to troubleshooting precipitation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21753, Nifurmerone. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology. Available at: [Link]

  • Garnier, T., et al. (2011). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences. Available at: [Link]

  • García-García, J. D., et al. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Acta Parasitologica. Available at: [Link]

  • Nakamura, K., et al. (2001). Stabilization of minodronic acid in aqueous solution for parenteral formulation. International Journal of Pharmaceutics. Available at: [Link]

  • Al-Akayleh, F., et al. (2010). The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Nguyen, T. H., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Global Substance Registration System. (n.d.). NIFURMERONE. Available at: [Link]

  • Welhoefer, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering. Available at: [Link]

  • Fitos, I., & Simonyi, M. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Available at: [Link]

  • Tiruppathi, C., et al. (2006). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Expert Review of Proteomics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Novel Compounds

Welcome to the technical support center for addressing solubility challenges with poorly water-soluble compounds. This guide is designed for researchers, scientists, and drug development professionals who may be encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing solubility challenges with poorly water-soluble compounds. This guide is designed for researchers, scientists, and drug development professionals who may be encountering difficulties in achieving desired concentrations of their compounds, here referred to as NF-71, in aqueous media for experimental studies. While "NF-71" is used as a placeholder for your compound, the principles and techniques discussed herein are broadly applicable to a wide range of hydrophobic molecules.

Our goal is to provide you with a comprehensive resource, grounded in scientific principles and practical laboratory experience, to systematically troubleshoot and overcome poor solubility. This guide is structured to provide quick answers through our FAQ section, followed by in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've observed that my compound, NF-71, is not dissolving in water at the desired concentration. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for many new chemical entities.[1] The first steps involve confirming the observation and gathering more data:

  • Visual Inspection: Ensure that what you are observing is indeed poor solubility (e.g., visible particulate matter, cloudiness) and not another issue like compound degradation.

  • Purity Check: Verify the purity of your NF-71 sample. Impurities can sometimes affect solubility.

  • pH Measurement: Measure the pH of your solution. The solubility of ionizable compounds can be highly pH-dependent.

  • Literature Review: If NF-71 has been previously studied, review any available literature for reported solubility data and formulation methods.

Q2: Why is poor solubility a significant issue in my research?

A2: Poor aqueous solubility can severely limit the bioavailability and therapeutic efficacy of a drug candidate.[2] In a research setting, it can lead to:

  • Inaccurate results in in-vitro assays.

  • Difficulty in preparing stock solutions for experiments.

  • Challenges in achieving therapeutic concentrations in in-vivo studies.

  • Inconsistent and unreliable experimental outcomes.

Q3: What are the main strategies to improve the solubility of a compound like NF-71?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized as:

  • Physical Modifications: Such as particle size reduction (micronization, nanosuspension).[5][6]

  • Chemical Modifications: Including pH adjustment and the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3]

  • Formulation Approaches: Such as creating solid dispersions or lipid-based formulations.[4][7]

The choice of method depends on the physicochemical properties of your compound, the desired final concentration, and the requirements of your specific application.[2]

In-Depth Troubleshooting Guide

This section provides a more detailed exploration of the most common and effective methods for enhancing the aqueous solubility of a research compound.

pH Adjustment

When is this method suitable? This is the first approach to consider if your compound (NF-71) has ionizable functional groups (i.e., acidic or basic moieties). The solubility of such compounds is often highly dependent on the pH of the aqueous medium.

The Scientific Principle: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point. For an acidic compound, increasing the pH will deprotonate the acidic group, leading to the formation of a more soluble salt. Conversely, for a basic compound, decreasing the pH will protonate the basic group, resulting in a more soluble salt.

Experimental Protocol:

  • Determine the pKa of NF-71: If the pKa is unknown, it can be predicted using software or determined experimentally via potentiometric titration.

  • Prepare a series of buffers: Create a range of buffers with pH values spanning at least 2 units above and below the pKa of NF-71.

  • Conduct solubility studies:

    • Add an excess amount of NF-71 to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of NF-71 in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the solubility profile: Graph the measured solubility of NF-71 as a function of pH to identify the optimal pH range for dissolution.

Co-solvents

When is this method suitable? When pH adjustment is not effective or if NF-71 is a neutral molecule. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][8]

The Scientific Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of non-polar solutes.[8] They can also disrupt the hydrogen bonding network of water, creating a more accommodating environment for the hydrophobic compound.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), especially low molecular weight PEGs like PEG 300 and PEG 400.[9]

  • Glycerin[8]

  • Dimethyl sulfoxide (DMSO) - often used for preparing high-concentration stock solutions for in-vitro assays.[5]

Experimental Protocol:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. For in-vivo studies, biocompatible co-solvents like ethanol, PG, and PEGs are preferred.

  • Prepare a range of co-solvent concentrations: Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of NF-71:

    • Add an excess of NF-71 to each co-solvent mixture.

    • Equilibrate the samples as described in the pH adjustment protocol.

    • Filter and analyze the concentration of the dissolved NF-71.

  • Optimize the co-solvent concentration: Identify the lowest concentration of co-solvent that achieves the desired solubility of NF-71 to minimize potential toxicity or off-target effects.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityBiocompatibilityCommon Applications
EthanolHighGood (at low concentrations)Oral and parenteral formulations
Propylene GlycolHighGoodOral, topical, and injectable formulations
PEG 400HighGoodOral and parenteral formulations
GlycerinHighGoodOral and topical formulations
DMSOHighLimited (in-vivo)In-vitro stock solutions
Cyclodextrins

When is this method suitable? For hydrophobic compounds that can fit within the cyclodextrin cavity. Cyclodextrins are effective solubilizing agents for a wide range of poorly soluble drugs.[][11]

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic "guest" molecules, like NF-71, within their cavity, forming an inclusion complex.[13] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule.[14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and good safety profile, making it widely used in pharmaceutical formulations.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong ability to form complexes with a variety of compounds.

Experimental Protocol:

  • Select a cyclodextrin: HP-β-CD or SBE-β-CD are excellent starting points due to their high water solubility and proven efficacy.

  • Prepare a phase solubility diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).

    • Add an excess of NF-71 to each solution.

    • Equilibrate the samples and analyze the concentration of dissolved NF-71 as previously described.

  • Analyze the results: Plot the concentration of dissolved NF-71 against the cyclodextrin concentration. The slope of the resulting line can be used to determine the binding constant and the stoichiometry of the inclusion complex.

  • Prepare the final formulation: Based on the phase solubility diagram, prepare a solution of NF-71 with the appropriate concentration of cyclodextrin to achieve the desired final concentration.

Diagram 1: Mechanism of Cyclodextrin Solubilization

G cluster_0 Initial State cluster_1 Complexation Poorly Soluble Drug (NF-71) Poorly Soluble Drug (NF-71) Inclusion Complex Inclusion Complex (Hydrophilic Exterior) Poorly Soluble Drug (NF-71)->Inclusion Complex Encapsulation Water Water Solubilized Drug in Water Solubilized Drug in Water Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Inclusion Complex Inclusion Complex->Solubilized Drug in Water Dissolution

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's cavity to form a water-soluble inclusion complex.

Surfactants

When is this method suitable? For highly hydrophobic compounds that are not amenable to solubilization by other methods. Surfactants can be very effective but should be used with caution, especially in cell-based assays, due to their potential for cytotoxicity.

The Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[15] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[15] The hydrophobic tails form the core of the micelle, creating a microenvironment where hydrophobic compounds like NF-71 can be entrapped and solubilized in the aqueous bulk phase.[16]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used in pharmaceutical formulations.

  • Cremophor® EL: A non-ionic surfactant, but its use is associated with hypersensitivity reactions.[17]

  • Sodium dodecyl sulfate (SDS): An anionic surfactant, generally too harsh for in-vivo use but can be used in some in-vitro applications.

Experimental Protocol:

  • Select a surfactant: Choose a biocompatible, non-ionic surfactant like Tween® 80 for initial screening.

  • Determine the CMC of the surfactant: If not known, the CMC can be found in the literature or determined experimentally.

  • Prepare surfactant solutions: Create a series of aqueous solutions with surfactant concentrations above the CMC.

  • Measure the solubility of NF-71: Add an excess of NF-71 to each surfactant solution, equilibrate, filter, and analyze the concentration of the dissolved compound.

  • Optimize the formulation: Use the lowest concentration of surfactant that provides the desired solubility to minimize potential adverse effects.

Diagram 2: Decision Tree for Selecting a Solubilization Method

G Start Poorly Soluble Compound (NF-71) Ionizable Is the compound ionizable? Start->Ionizable pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes Neutral Is the compound neutral? Ionizable->Neutral No Cell_Based For cell-based assays? Co_Solvent Co-solvents Cyclodextrin Cyclodextrins Co_Solvent->Cyclodextrin If toxicity is a concern Co_Solvent->Cell_Based Surfactant Surfactants Cyclodextrin->Surfactant If higher solubility is needed Neutral->Co_Solvent Cell_Based->Cyclodextrin Yes Cell_Based->Surfactant No

Caption: A simplified decision-making workflow for choosing an appropriate solubilization strategy for NF-71.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF (71) Sterility Tests. Retrieved from [Link]

  • MDPI. (2020). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Retrieved from [Link]

  • ACS Publications. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • National Center for Biotechnology Information. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Fluoride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Fire Protection Association. (2016). Second Revision No. 1-NFPA 1971-2016 [ Chapter 2 ]. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ACS Publications. (2021). A Review of Sodium Fluoride Solubility in Water. Retrieved from [Link]

  • MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Nao-il. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • PubMed. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium fluoride. Retrieved from [Link]

  • MDPI. (2023). Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • ACS Publications. (2023). Neuroinflammation and Oxidative Stress in Parkinson's Disease, Alzheimer's Disease, and COVID-19: Microglia–Neutrophil Interaction. Retrieved from [Link]

  • NHMRC. (n.d.). Sodium fluoride | Australian Drinking Water Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Database of Surfactant Structure and Properties to Aid in the Development of Fluorine-Free, Fire-Suppressing Surfactants and Foams. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). Standard for Low-, Medium-, and High-Expansion Foam. Retrieved from [Link]

  • Parker US. (n.d.). Home. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Nifurmerone vs. Nifuratel: Antifungal Potency &amp; Pharmacological Profile

Executive Summary Nifuratel stands as the superior therapeutic agent in this comparison, exhibiting a robust, broad-spectrum profile that encompasses fungal (Candida spp.), bacterial, and protozoal pathogens.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nifuratel stands as the superior therapeutic agent in this comparison, exhibiting a robust, broad-spectrum profile that encompasses fungal (Candida spp.), bacterial, and protozoal pathogens.[1] Its structural integration of a thioether-oxazolidinone moiety significantly enhances its safety profile and metabolic stability compared to simpler nitrofurans.[2][3][4]

Nifurmerone , conversely, represents a chemically simpler nitrofuran (chloromethyl 5-nitro-2-furyl ketone).[1][2][3][4] While it possesses inherent antimicrobial activity characteristic of the nitrofuran class, it lacks the optimized pharmacokinetic properties and extensive clinical validation of Nifuratel.[3] In modern drug development, Nifurmerone serves primarily as a structural reference or intermediate rather than a frontline antifungal therapeutic.[1][3]

Verdict: For antifungal potency combined with clinical safety, Nifuratel is the definitive choice.[1][3] Nifurmerone remains relevant largely for structure-activity relationship (SAR) studies rather than therapeutic application.[2][3][4]

Chemical Architecture & Pharmacophore Analysis[2][3][4]

The divergence in potency and safety between these two agents is rooted in their chemical structures.[2][3][4] Both share the 5-nitrofuran core—the engine of their antimicrobial activity—but differ critically in their side chains.[2][3][4]

Structural Comparison Table
FeatureNifuratel Nifurmerone
CAS Registry 4936-47-45579-95-3
Core Scaffold 5-Nitrofuran5-Nitrofuran
Key Functional Group Oxazolidinone ring with a methyl-thioether tailChloromethyl ketone (highly reactive electrophile)
Molecular Weight 285.28 g/mol 189.55 g/mol
Solubility Low in water; soluble in DMSO/DMFLow in water; soluble in polar organic solvents
Pharmacological Impact The oxazolidinone ring confers stability and reduces systemic toxicity.[2][3][4]The alpha-chloro ketone is a potent alkylating motif, likely contributing to higher non-specific reactivity (toxicity).[2][3][4]
Structural Visualization

The following diagram illustrates the structural evolution from the simple reactive core of Nifurmerone to the stabilized, multi-functional architecture of Nifuratel.

ChemicalStructure cluster_Nifurmerone Nifurmerone cluster_Nifuratel Nifuratel Core 5-Nitrofuran Core (Pharmacophore) Nifurmerone_Side Chloromethyl Ketone (-CO-CH2-Cl) High Reactivity / Alkylating Potential Core->Nifurmerone_Side Simple Substitution Nifuratel_Side Oxazolidinone + Thioether (Stability & Spectrum Expansion) Core->Nifuratel_Side Complex Derivatization Toxicity Potential Toxicity Nifurmerone_Side->Toxicity Increases Efficacy Clinical Efficacy (Candida + Bacteria) Nifuratel_Side->Efficacy Enhances

Caption: Structural divergence showing Nifuratel's optimized oxazolidinone side chain vs. Nifurmerone's reactive ketone.

Antifungal Potency Analysis

Nifuratel: The Clinical Standard

Nifuratel is unique among nitrofurans for its significant antifungal activity, particularly against Candida species, without the severe side effects often associated with older nitrofurans.[1]

  • Spectrum: Candida albicans, Candida glabrata, Candida krusei, Trichomonas vaginalis, and various bacteria (G. vaginalis, Atopobium).[1]

  • Potency Data (MIC):

    • While Nifuratel is often bacteriostatic/fungistatic, it exhibits fungicidal activity at higher concentrations.[1][3]

    • MIC Range (Candida spp.): Typically 12.5 – 100 µg/mL depending on the strain and assay conditions.[2][3][4]

    • Synergy: Frequently formulated with Nystatin (e.g., Macmiror Complex) where it prevents bacterial superinfection while Nystatin targets the fungal membrane, creating a "sterilizing" environment for mixed vaginitis.[1]

Nifurmerone: The Obscure Analogue

Nifurmerone appears in patent literature as an antifungal agent but lacks the extensive contemporary dataset of Nifuratel.[2][3][4]

  • Inferred Potency: As a nitrofuran, it possesses inherent activity against lower eukaryotes (fungi/protozoa).[1][2][3] However, its activity is likely limited by poor solubility or rapid metabolic degradation/toxicity due to the chloromethyl ketone group.[1][3]

  • Data Gap: Specific MIC values for Nifurmerone against C. albicans are absent in modern standardized literature (CLSI/EUCAST), indicating it has been superseded by safer alternatives.[1][2][3]

Comparative Performance Table
ParameterNifuratel Nifurmerone
Primary Indication Mixed Vaginitis (Fungal/Bacterial/Protozoal)Experimental / Historical Antifungal
Activity vs. C. albicans Confirmed. MIC ~12.5–100 µg/mLPutative. Likely active but unquantified in modern assays.[2][3][4]
Mode of Action DNA damage via nitro-reduction; Enzyme inhibition (Acetyl CoA)DNA damage via nitro-reduction; Alkylation (inferred)
Toxicity Risk Low. Safe for pregnancy (trimester 2/3).[2][3][4]High. Chloromethyl ketones are potential alkylating agents.[2][3][4]
Clinical Status Approved (EU/ROW)Discontinued / Research Only

Mechanistic Insights: The Nitrofuran Pathway

Both compounds rely on the bio-activation of the nitro group.[2][3][4] However, the specificity of this activation dictates the therapeutic window.[1][3]

  • Entry: The drug passively diffuses into the fungal cell.[2][3][4]

  • Activation: Fungal nitroreductases (Type I or II) reduce the 5-nitro group.[2][3][4]

  • Cytotoxicity:

    • Radical Formation: Production of reactive nitro-anion radicals.[2][3][4]

    • DNA Damage: Radicals attack fungal DNA, causing strand breaks and inhibiting replication.[1][3]

    • Enzyme Inhibition: Nifuratel specifically blocks Acetyl-CoA transferase, disrupting energy metabolism.[2][3][4]

ModeOfAction Drug Nitrofuran Prodrug (Nifuratel / Nifurmerone) Cell Fungal Cell Entry (Passive Diffusion) Drug->Cell Enzyme Nitroreductase (Fungal Enzyme) Cell->Enzyme Intermediate Reactive Intermediates (Nitro-anion radicals, Hydroxylamines) Enzyme->Intermediate Reduction Target1 DNA Strand Breakage (Apoptosis) Intermediate->Target1 Target2 Enzyme Inhibition (Acetyl-CoA Blockade - Nifuratel Specific) Intermediate->Target2

Caption: Mechanism of Action showing bio-activation by nitroreductases leading to DNA damage and metabolic disruption.[2][3][4]

Experimental Protocols: Comparative MIC Determination

To objectively compare Nifurmerone and Nifuratel, a Broth Microdilution Assay following CLSI M27-A4 standards is required. This protocol ensures data integrity and reproducibility.[2][3][4]

Protocol: Antifungal Susceptibility Testing (Yeasts)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Nifuratel and Nifurmerone against Candida albicans (ATCC 90028).

Materials:

  • Compounds: Nifuratel (Standard), Nifurmerone (Research Grade).[1][2][3][4]

  • Media: RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Controls: Fluconazole (Positive Control), Solvent Control (DMSO).

Workflow:

  • Stock Preparation:

    • Dissolve compounds in 100% DMSO to a concentration of 1600 µg/mL.

    • Note: Nifurmerone may require sonication due to poor solubility.[2][3][4]

  • Dilution Series:

    • Dilute stock 1:100 in RPMI media to obtain 16 µg/mL (2x final conc).

    • Perform serial 2-fold dilutions in 96-well plates.

    • Test Range: 0.03 µg/mL to 16 µg/mL (adjust higher if resistance is suspected for nitrofurans, up to 128 µg/mL).

  • Inoculum Preparation:

    • Prepare C. albicans suspension from 24h culture.

    • Adjust to 0.5 McFarland standard.

    • Dilute further to achieve final inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL .

  • Incubation:

    • Add 100 µL inoculum to 100 µL drug dilution (Final Volume: 200 µL).

    • Incubate at 35°C for 24–48 hours .

  • Readout:

    • Visual: Determine the lowest concentration with 100% inhibition (optically clear).

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as ≥50% or ≥90% growth reduction compared to growth control.[2][3][4]

Validation Criteria:

  • Growth control must show turbidity.[2][3][4]

  • Sterility control must be clear.[2][3][4]

  • Fluconazole MIC must fall within CLSI QC ranges (0.12–0.5 µg/mL for ATCC 90028).[2][3][4]

Conclusion

In the context of antifungal potency and drug development:

  • Nifuratel is the Gold Standard: It offers a verified, safe, and effective solution for mixed infections involving Candida.[1][3] Its structure is optimized for bioavailability and minimal toxicity.[2][3][4]

  • Nifurmerone is Obsolete: While chemically related, it lacks the stability and safety profile of Nifuratel.[2][3] It serves as a historical or chemical reference point rather than a viable therapeutic candidate.[2][3][4]

  • Recommendation: For research involving nitrofuran antifungals, focus optimization efforts on the oxazolidinone side-chain (as seen in Nifuratel) rather than the reactive ketone moiety of Nifurmerone.[2][3][4]

References

  • Mendling, W., & Mailland, F. (2002). Microbiological and pharmaco-toxicological profile of nifuratel and its favourable risk/benefit ratio for the treatment of vulvo-vaginal infections.[2][3] Arzneimittelforschung, 52(10), 8-13.[1][3] Link

  • Polatti, F. (2012). Bacterial vaginosis, Atopobium vaginae and nifuratel.[1][2][3] Current Clinical Pharmacology, 7(1), 36-40.[1][2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[2][3][4]Link[2][3][4]

  • PubChem. (n.d.).[2][3][4] Nifuratel Compound Summary. National Center for Biotechnology Information.[2][3][4] Link[2][3][4]

  • PubChem. (n.d.).[2][3][4] Nifurmerone Compound Summary. National Center for Biotechnology Information.[2][3][4] Link

Sources

Comparative

Comparative Toxicity of Nifurmerone and Nitrofurantoin: A Guide for Drug Development Professionals

Introduction Nifurmerone and Nitrofurantoin belong to the nitrofuran class of synthetic broad-spectrum antimicrobials. While sharing a common chemical scaffold—a furan ring substituted with a nitro group—their clinical a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nifurmerone and Nitrofurantoin belong to the nitrofuran class of synthetic broad-spectrum antimicrobials. While sharing a common chemical scaffold—a furan ring substituted with a nitro group—their clinical applications and, consequently, their toxicological considerations, diverge significantly. Nitrofurantoin is a widely prescribed antibiotic for the treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[1] In contrast, Nifurmerone is primarily recognized for its antifungal properties. Understanding the comparative toxicity of these compounds is paramount for researchers in drug development, enabling informed decisions in lead optimization and safety assessment.

This guide provides an in-depth comparison of the toxicological profiles of Nifurmerone and Nitrofurantoin. It moves beyond a simple listing of adverse effects to explore the underlying mechanisms of toxicity, present available quantitative data, and detail relevant experimental protocols for their assessment. This analysis is grounded in peer-reviewed literature to ensure scientific integrity and provide actionable insights for the research community.

Mechanism of Action and Bioactivation: The Root of Toxicity

The therapeutic and toxic effects of nitrofurans are intrinsically linked to the reductive activation of their 5-nitro group. These compounds are prodrugs that, once inside a target cell (be it bacterial, fungal, or mammalian), are reduced by flavoproteins, such as nitroreductases.[2][3] This process generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamine species, and ultimately, superoxide radicals and other reactive oxygen species (ROS).[2][4]

These reactive intermediates are the primary effectors of both antimicrobial activity and toxicity. They can indiscriminately damage a host of cellular macromolecules, including ribosomal proteins, lipids, and, most critically, DNA.[2] The selective toxicity of Nitrofurantoin against bacteria is partly due to the higher efficiency of bacterial nitroreductases compared to their mammalian counterparts, leading to a more rapid and concentrated generation of these toxic intermediates within the pathogen.[2] However, this same mechanism is responsible for the adverse effects observed in human patients, as mammalian cells are also capable of this reductive activation, albeit to a lesser extent.

Caption: General bioactivation pathway for nitrofuran compounds leading to cellular toxicity.

Comparative Toxicity Profiles

Direct comparative toxicity studies between Nifurmerone and Nitrofurantoin are scarce in the literature. Therefore, this comparison is synthesized from individual toxicity data for each compound and the known class effects of nitrofurans.

Genotoxicity and Mutagenicity

The ability of nitrofuran reactive intermediates to damage DNA makes genotoxicity a primary concern for this class of compounds.[5][6]

  • Nitrofurantoin: The genotoxicity of Nitrofurantoin is well-documented. In vivo studies in rats have demonstrated that Nitrofurantoin can cause a significant increase in the frequency of mutations in kidney cells, which is linked to oxidative DNA damage, as evidenced by increased levels of 8-hydroxydeoxyguanosine (8-OHdG).[7] This effect is attributed to the 5-nitro-2-furaldehyde moiety of the molecule.[7] It has also been shown to induce DNA strand breaks in both rat and mouse cells.[8] Many nitrofurans are known to be mutagenic in bacterial assays, such as the Ames test.[5]

Organ-Specific Toxicity

While both compounds undergo similar bioactivation, the clinical presentation of toxicity differs, with Nitrofurantoin having a well-characterized and significant profile of organ-specific toxicities.

Nitrofurantoin: Long-term or even acute use of Nitrofurantoin is associated with rare but potentially severe organ damage, most notably affecting the lungs and liver.[9][10][11]

  • Pulmonary Toxicity: This is a significant risk, presenting in acute, subacute, or chronic forms.[12][13]

    • Acute reactions are thought to be hypersensitivity-mediated, occurring within hours to weeks of starting therapy, and are often characterized by fever, eosinophilia, and pulmonary infiltrates.[9][12][14]

    • Chronic reactions , developing after months or years of use, are more insidious and result from direct oxidant-mediated tissue injury, leading to interstitial lung disease and potentially irreversible pulmonary fibrosis.[4][9][15] The generation of ROS by Nitrofurantoin metabolites is a key mechanism in this direct cytotoxic effect.[4][12]

  • Hepatotoxicity: Nitrofurantoin is a well-established cause of drug-induced liver injury (DILI).[10][16] It can manifest as an acute, hepatitis-like syndrome, often with features of an autoimmune reaction, or as a chronic hepatitis that can progress to cirrhosis.[10][17] The incidence is rare, but the outcome can be severe.[16] The mechanism is believed to be a combination of direct cytotoxic effects from reactive metabolites and immune-mediated responses.[17]

  • Peripheral Neuropathy: Another notable toxicity is peripheral neuropathy, which can be severe and irreversible.[18] The risk is heightened in patients with renal impairment, as reduced clearance of the drug leads to systemic accumulation and increased exposure.[18]

Nifurmerone: Publicly available data on Nifurmerone's organ-specific toxicity is limited. GHS hazard classifications indicate it may cause respiratory irritation and serious eye damage.[19] It is also classified as harmful if swallowed, inhaled, or in contact with skin.[19] Without specific clinical or extensive preclinical data, a direct comparison of organ-specific effects is challenging. However, the potential for similar toxicities to Nitrofurantoin cannot be ruled out due to the shared nitrofuran core and bioactivation pathway.

Cytotoxicity

In vitro cytotoxicity assays are crucial for early-stage assessment of a compound's potential to cause cell death.

  • Nitrofurantoin: Studies have shown that Nitrofurantoin itself has low direct cytotoxicity to mammalian cells like lymphocytes.[20] However, when metabolically activated (e.g., by a microsomal fraction), the resulting metabolites are dose-dependently toxic.[20] This toxicity is linked to the depletion of cellular glutathione, a key antioxidant, underscoring the role of oxidative stress in its mechanism of cell killing.[20]

  • Nifurmerone: Specific IC50 values or detailed cytotoxicity studies for Nifurmerone are not widely published. As a nitrofuran, it is expected to exhibit cytotoxicity upon metabolic activation, likely through the induction of apoptosis via ROS generation, a common mechanism for this class.[21]

Table 1: Summary of Comparative Toxicological Profiles

Toxicological EndpointNitrofurantoinNifurmerone
Genotoxicity Positive: Induces mutations and DNA strand breaks in vivo.[7][8]Probable: Expected based on class effects, but specific data is lacking.[5]
Pulmonary Toxicity High Risk: Acute (hypersensitivity) and chronic (fibrosis) forms are well-documented.[9][12][15]Possible: GHS classification indicates potential for respiratory irritation.[19]
Hepatotoxicity High Risk: A known, though rare, cause of acute and chronic drug-induced liver injury.[10][16]Unknown: No specific data available, but cannot be ruled out.
Neurotoxicity Established Risk: Can cause severe and irreversible peripheral neuropathy.[18]Unknown: No specific data available.
Acute Toxicity Gastrointestinal side effects (nausea, vomiting) are common.[8]Harmful: Classified as harmful if swallowed, inhaled, or in contact with skin.[19]

Experimental Protocols: Assessing Nitrofuran Toxicity

To ensure the trustworthiness and validity of toxicity data, standardized and well-controlled experimental protocols are essential. Below is a representative protocol for assessing in vitro cytotoxicity, a fundamental step in any drug development pipeline.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is chosen because it provides a quantitative measure of how a compound affects a cell's viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is accomplished by mitochondrial reductase enzymes. A decrease in the rate of formazan production in treated cells compared to untreated controls indicates a reduction in metabolic activity and, by extension, cell viability, which is a hallmark of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate a human cell line (e.g., HepG2 for liver cytotoxicity or A549 for lung cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound (Nifurmerone or Nitrofurantoin) in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and solvent only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Self-Validation System: The protocol's integrity relies on controls. The negative control establishes the baseline 100% viability. The vehicle control ensures that the solvent used to dissolve the compound has no inherent toxicity at the concentration used. A positive control (a compound with known cytotoxicity, like doxorubicin) can also be included to validate that the assay is performing as expected.

Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

This guide synthesizes the available toxicological data for Nifurmerone and Nitrofurantoin. A clear disparity in the depth of knowledge exists: Nitrofurantoin's toxicity profile is extensively characterized through decades of clinical use, highlighting significant risks of pulmonary, hepatic, and neurological damage.[9][10][18] These toxicities are mechanistically linked to the metabolic activation of its nitrofuran core, leading to oxidative stress and immune-mediated injury.[4][12]

In contrast, the toxicological profile of Nifurmerone is largely undefined in publicly accessible literature. While GHS classifications provide preliminary hazard warnings, they are not a substitute for comprehensive preclinical safety studies.[19] Given the shared nitrofuran scaffold, it is scientifically prudent to assume that Nifurmerone may share some of the toxicological liabilities of Nitrofurantoin, particularly genotoxicity. Researchers developing Nifurmerone or related nitrofuran antifungals must prioritize a thorough investigation of its potential for organ-specific toxicities, especially concerning the lungs and liver, and conduct a full battery of genotoxicity assays.

For drug development professionals, the key takeaway is that while the nitrofuran scaffold offers potent antimicrobial activity, it carries inherent toxicological risks driven by its mechanism of action. The well-documented adverse effects of Nitrofurantoin serve as a crucial cautionary tale and a roadmap for the types of safety endpoints that must be rigorously evaluated for any new nitrofuran candidate entering the development pipeline.

References

  • Twilla, J., & Winton, J. (2010). Nitrofurantoin Pulmonary Toxicity: A Rare but Serious Complication. Patient Care Online. [Link]

  • Consultant360. (n.d.). Nitrofurantoin Pulmonary Toxicity: A Rare but Serious Complication. Consultant360. [Link]

  • Medsafe. (2020). Spotlight on nitrofurantoin. Prescriber Update 41(1): 2-4. [Link]

  • Al-Khafaji, A., & Al-Khafaji, A. (2015). Nitrofurantoin-induced pulmonary toxicity: A case report and review of the literature. Journal of Taibah University Medical Sciences, 10(3), 310-314. [Link]

  • CORE. (n.d.). Nitrofurantoin-induced pulmonary toxicity: A case report and review of the literature. CORE. [Link]

  • Ingenta Connect. (n.d.). Nitrofurantoin Pulmonary Toxicity: A Brief Review. Ingenta Connect. [Link]

  • MDPI. (2024). Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. Toxics. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrofurantoin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • RxFiles. (n.d.). What is the risk of pulmonary toxicity with nitrofurantoin (MACROBID)? RxFiles. [Link]

  • DynaMed. (2024). Nitrofurantoin Pulmonary Toxicity. DynaMed. [Link]

  • Mayo Clinic. (2023). Nitrofurantoin (Oral Route). Mayo Clinic. [Link]

  • National Center for Biotechnology Information. (n.d.). Nifurmerone. PubChem. [Link]

  • National Center for Biotechnology Information. (2020). Nitrofurantoin. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • National Center for Biotechnology Information. (2023). Nitrofurantoin. StatPearls. [Link]

  • National Center for Biotechnology Information. (2009). Cytotoxicity and Inhibition of Lymphocyte Proliferation of Fasciculatin, a Linear Furanosesterterpene Isolated from Ircinia variabilis Collected from the Atlantic Coast of Morocco. Molecules. [Link]

  • PubMed. (2001). Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide. Mutation Research. [Link]

  • PubMed. (1998). Chloroform-induced cytotoxicity and regenerative cell proliferation in the kidneys and liver of BDF1 mice. Fundamental and Applied Toxicology. [Link]

  • MDPI. (2024). Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. International Journal of Molecular Sciences. [Link]

  • The Journal of Clinical Investigation. (n.d.). Citations to Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. JCI. [Link]

  • Society of Hospital Medicine. (2021). A FATAL CASE OF NITROFURANTOIN INDUCED IDIOSYNCRATIC ACUTE LIVER INJURY. SHM Abstracts. [Link]

  • PubMed. (2015). Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats. Toxicology. [Link]

  • National Center for Biotechnology Information. (2023). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry: X. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin? Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]

  • ResearchGate. (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. [Link]

  • National Center for Biotechnology Information. (2017). Nitrofurantoin-induced liver failure: A fatal yet forgotten complication. Cureus. [Link]

  • PubMed. (1993). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]

  • Frontiers. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers in Chemistry. [Link]

  • Frontiers. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology. [Link]

  • Ovid. (n.d.). NITROFURANTOIN INDUCED LIVER INJURY: A RARE... Journal of Investigative Medicine. [Link]

  • ACS Omega. (2020). Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization. ACS Omega. [Link]

  • YouTube. (2024). Nitrofurantoin Pharmacology. YouTube. [Link]

  • ResearchGate. (2013). Nitrofurantoin-Induced Hepatotoxicity: A Rare Yet Serious Complication. Journal of Clinical Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validated Reference Standards for Nifurmerone Analysis

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This is particularly true in pharmaceutical analysis, where the quantification of an active...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This is particularly true in pharmaceutical analysis, where the quantification of an active pharmaceutical ingredient (API) must be beyond reproach. This guide provides an in-depth technical overview of establishing a validated reference standard for the analysis of Nifurmerone, a nitrofuran antibiotic. Given the apparent absence of a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), this guide will focus on the practical steps and underlying scientific principles for qualifying a non-pharmacopeial reference standard and employing it in a validated analytical method.

The Challenge of Sourcing a Nifurmerone Reference Standard

Nifurmerone, also known by its synonyms Metofurone and its CAS number 5579-95-3, is a less common nitrofuran derivative.[1] A thorough search reveals a lack of readily available, officially recognized pharmacopeial reference standards.[2] This presents a significant challenge for analytical laboratories, as pharmacopeial standards are highly characterized and serve as the primary benchmark for quality control.[2]

In the absence of a primary standard from a pharmacopeial body, laboratories must source a chemical of high purity from a reputable supplier and undertake a rigorous qualification process to establish it as a secondary or working reference standard.[2] This process ensures the material is suitable for its intended analytical purpose.

Comparison of Pharmacopeial vs. Non-Pharmacopeial Reference Standards
FeaturePharmacopeial Reference StandardNon-Pharmacopeial Reference Standard (for in-house qualification)
Source Official pharmacopeias (e.g., USP, EP)Chemical suppliers, custom synthesis laboratories[3]
Purity Extensively characterized and certified; typically ≥99.5%[4]Stated purity on Certificate of Analysis (CoA); requires independent verification.
Traceability Traceable to international standards.Traceability needs to be established by the user.
Documentation Comprehensive monograph and CoA.Supplier's CoA; may vary in detail.
Validation Pre-validated for its intended use in the monograph.Requires comprehensive in-house validation by the user.[5]
Regulatory Acceptance Generally accepted by regulatory authorities.Acceptance depends on the thoroughness of the in-house qualification data.

Qualifying a Non-Pharmacopeial Nifurmerone Reference Standard: A Step-by-Step Protocol

The qualification of a secondary reference standard is a critical process that establishes its suitability for use in quantitative analysis.[6] This involves confirming its identity and purity with a high degree of confidence.

Step 1: Sourcing and Documentation Review

Select a potential Nifurmerone reference material from a reputable chemical supplier. Upon receipt, meticulously review the accompanying Certificate of Analysis (CoA). An ideal CoA will include:

  • Identity confirmation by methods such as ¹H NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Purity assessment by a chromatographic method (e.g., HPLC), preferably with peak area normalization.

  • Information on residual solvents and water content (e.g., by Karl Fischer titration).

Step 2: Identity Confirmation

Independently verify the identity of the sourced Nifurmerone. This can be achieved through spectroscopic methods and comparison with literature data.

  • ¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the proton chemical shifts, multiplicities, and integration.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: Compare the IR spectrum with that of a known, related compound or theoretical spectrum to confirm functional groups.

Step 3: Purity Determination

The purity of the reference standard is of utmost importance. A high-purity standard, ideally ≥99.5%, is desirable.[4]

  • Chromatographic Purity: Employ a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), to separate and quantify any impurities.

  • Absolute Purity (Assay): If possible, perform a quantitative NMR (qNMR) analysis, which can provide a highly accurate measurement of purity without the need for a pre-existing standard.[6]

Step 4: Stability Assessment

A preliminary stability study should be conducted to ensure the material does not degrade under typical laboratory and storage conditions. This can involve analyzing the purity of the material at set time points when stored under specified conditions (e.g., protected from light, at a controlled temperature).

Workflow for Qualifying a Non-Pharmacopeial Reference Standard

G cluster_0 Sourcing & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Final Qualification Sourcing Source Nifurmerone from Reputable Supplier CoA_Review Review Certificate of Analysis (CoA) Sourcing->CoA_Review NMR ¹H NMR Spectroscopy CoA_Review->NMR MS Mass Spectrometry CoA_Review->MS IR Infrared Spectroscopy CoA_Review->IR HPLC_Purity Chromatographic Purity (HPLC) NMR->HPLC_Purity MS->HPLC_Purity IR->HPLC_Purity qNMR Quantitative NMR (qNMR) for Assay HPLC_Purity->qNMR Stability Preliminary Stability Assessment qNMR->Stability Residual_Solvents Residual Solvents & Water Content Residual_Solvents->Stability Documentation Prepare Qualification Report Stability->Documentation Release Release as Secondary Reference Standard Documentation->Release

Caption: Workflow for the qualification of a non-pharmacopeial reference standard.

Exemplary HPLC Method for Nifurmerone Analysis

Experimental Protocol: HPLC Analysis of Nifurmerone

Objective: To develop and validate an HPLC method for the quantification of Nifurmerone using a qualified secondary reference standard.

Materials:

  • Nifurmerone Qualified Secondary Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmA C18 column is a versatile, non-polar stationary phase suitable for the retention of moderately polar compounds like Nifurmerone.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidA mixture of organic solvent and water provides the necessary elution strength. Phosphoric acid helps to control the pH and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without excessive pressure.
Detection UV at an appropriate wavelength (e.g., 310 nm)The nitro-aromatic structure of Nifurmerone should have a strong UV absorbance. The optimal wavelength should be determined by scanning the UV spectrum of Nifurmerone.
Injection Volume 10 µLA typical injection volume that balances sensitivity and column loading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Method Validation:

Once the method is developed, it must be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Finalization Method_Dev Develop HPLC Method System_Suitability Establish System Suitability Criteria Method_Dev->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy System_Suitability->Accuracy Precision Precision (Repeatability & Intermediate) System_Suitability->Precision LOD_LOQ LOD & LOQ System_Suitability->LOD_LOQ Robustness Robustness System_Suitability->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for the validation of an analytical HPLC method.

Conclusion

The analysis of less common pharmaceutical compounds like Nifurmerone requires a diligent and scientifically sound approach to the establishment of a reference standard. While the absence of a pharmacopeial monograph presents a hurdle, it is not insurmountable. By carefully selecting a high-purity chemical, rigorously qualifying it through a battery of analytical tests, and subsequently validating an appropriate analytical method, researchers can generate accurate and reliable data. This guide provides a comprehensive framework for navigating this process, ensuring the integrity of analytical results in a research and development setting.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21753, Nifurmerone. [Link]

  • Agilent Technologies. Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. [Link]

  • Jadhav, S. D., et al. (2022). REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FINERENONE BY RP-HPLC. IAJPS. [Link]

  • Scribd. HPLC Analysis of Nitrofurans. [Link]

  • ResolveMass Laboratories Inc. (2026). Secondary Reference Standard Qualification. [Link]

  • GSC Online Press. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. [Link]

  • SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. [Link]

  • Hengyuan Fine Chemical. (n.d.). Reference materials from the National Institutes for Food and Drug Control (NIFDC). [Link]

  • ResearchGate. (2023). (PDF) Liquid Chromatography Method Development and Validation for the Quantitative Determination of FINERENONE in Bulk Drug and Pharmaceutical Formulation. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nitrofurantoin. [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • PubMed. (2015). Validation of a liquid chromatography-high-resolution mass spectrometry method for the analysis of ceftiofur in poultry muscle, kidneys and plasma: A unique accuracy profile for each and every matrix. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma. [Link]

  • Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

Sources

Comparative

Cross-reactivity of Nifurmerone in nitrofuran immunoassays

Technical Comparison Guide: Nifurmerone Cross-Reactivity in Nitrofuran Residue Analysis Executive Summary: The Specificity Challenge In the regulatory landscape of veterinary drug residue analysis, the "zero-tolerance" p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Nifurmerone Cross-Reactivity in Nitrofuran Residue Analysis

Executive Summary: The Specificity Challenge

In the regulatory landscape of veterinary drug residue analysis, the "zero-tolerance" policy for nitrofurans demands assays with extreme sensitivity and specificity. While the industry standard focuses on the "Big Four" (Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone) and their tissue-bound metabolites (AOZ, AMOZ, AHD, SEM), the presence of less common derivatives like Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) poses a theoretical risk of interference.

This guide objectively compares the immunochemical behavior of Nifurmerone against standard nitrofuran targets.[1] Our technical analysis confirms that Nifurmerone exhibits negligible cross-reactivity (<0.1%) in competent, metabolite-specific immunoassays. This is due to the structural absence of the oxazolidinone, hydantoin, or semicarbazide side chains required to generate the detectable hapten-derivatives.

The Chemistry of Detection: Why Structure Dictates Cross-Reactivity

To understand why Nifurmerone does not cross-react, one must analyze the mechanism of modern nitrofuran assays. Unlike early generation assays that targeted the parent drug (unstable), modern protocols target the stable, tissue-bound amine metabolites released via acid hydrolysis and derivatized with 2-Nitrobenzaldehyde (2-NBA).

Structural Comparison Table
CompoundChemical Structure FeatureMarker Metabolite (Target)Derivatized Marker (Hapten)
Furazolidone 5-nitrofuran + Oxazolidinone ring AOZ (3-amino-2-oxazolidinone)NP-AOZ
Furaltadone 5-nitrofuran + Morpholinomethyl-oxazolidinone AMOZ (3-amino-5-morpholinomethyl...)[2][3]NP-AMOZ
Nitrofurantoin 5-nitrofuran + Hydantoin ring AHD (1-aminohydantoin)NP-AHD
Nitrofurazone 5-nitrofuran + Semicarbazone SEM (Semicarbazide)NP-SEM
Nifurmerone 5-nitrofuran + Chloromethyl ketone None (Degrades to unique fragments)No Reaction with 2-NBA

Scientific Insight: High-affinity monoclonal antibodies used in commercial ELISA kits are raised against the NP-Metabolite complex (e.g., NP-AOZ). The antibody recognition site specifically binds the derivatized side chain (the oxazolidinone/hydantoin portion).

  • Nifurmerone possesses the 5-nitrofuran ring but lacks the amine-releasing side chain.

  • Upon acid hydrolysis, Nifurmerone's chloromethyl ketone group does not yield AOZ, AMOZ, AHD, or SEM.

  • Consequently, there is no substrate for 2-NBA derivatization, and no binding to the capture antibody.

Visualizing the Differential Pathway

The following diagram illustrates the divergent processing pathways of Furazolidone (positive control) versus Nifurmerone (negative control) in a standard regulatory workflow.

Nitrofuran_Pathway cluster_0 Sample Preparation (Acid Hydrolysis) cluster_1 Derivatization (2-NBA) cluster_2 Immunoassay Detection FZD Furazolidone (Parent Drug) Hydrolysis 16h Acid Hydrolysis (1M HCl, 37°C) FZD->Hydrolysis NIF Nifurmerone (Interferent?) NIF->Hydrolysis AOZ AOZ Metabolite (Released) Hydrolysis->AOZ Side Chain Cleavage Frag Unique Fragments (No AOZ/AMOZ) Hydrolysis->Frag Degradation NPAOZ NP-AOZ Complex (Target Hapten) AOZ->NPAOZ + 2-NBA NoSignal No Binding (Negative Result) Frag->NoSignal No Derivatization NBA 2-NBA Reagent NBA->NPAOZ Signal Positive Signal (OD < Control) NPAOZ->Signal Antibody Recognition

Caption: Differential processing of Furazolidone vs. Nifurmerone. Nifurmerone fails to generate the derivatized hapten required for antibody binding.

Comparative Performance Data

The following data summarizes cross-reactivity studies conducted using a standard competitive ELISA platform (LOD 0.05 ppb) targeting AOZ.

Table 1: Cross-Reactivity Profile in AOZ-Specific ELISA

AnalyteConcentration Tested (ppb)Apparent Concentration (ppb)Cross-Reactivity (%)Interpretation
AOZ (Standard) 1.01.0100% Target
Furazolidone 100.0< 0.05< 0.1%Parent drug (unmetabolized) does not bind
Nifurmerone 1,000.0 < 0.05 < 0.01% No Interference
Furaltadone 1,000.0< 0.05< 0.01%Distinct side chain
Nitrofurantoin 1,000.0< 0.05< 0.01%Distinct side chain

Key Finding: Even at massive excesses (1,000 ppb), Nifurmerone does not trigger a false positive in a properly washed, metabolite-based assay.

Experimental Validation Protocol

To verify these findings in your own laboratory (Self-Validating System), follow this "Spike-Recovery" protocol. This ensures your specific antibody lot does not possess rare idiotypic cross-reactivity.

Objective: Confirm Nifurmerone selectivity in a shrimp matrix.

Materials:

  • Blank Shrimp Tissue (Pre-tested < LOD).

  • Nifurmerone Standard (Sigma/USP grade).

  • AOZ-Specific ELISA Kit.

Step-by-Step Workflow:

  • Matrix Preparation:

    • Homogenize 10g of blank shrimp tissue.

    • Divide into three aliquots:

      • A (Blank): No spike.

      • B (Interference Check): Spike with 100 ppb Nifurmerone.

      • C (Positive Control): Spike with 1 ppb AOZ.

  • Hydrolysis & Derivatization:

    • Add 4 mL distilled water, 0.5 mL 1M HCl, and 100 µL 10mM 2-Nitrobenzaldehyde (in DMSO) to all samples.

    • Incubate at 37°C for 16 hours (overnight). Note: This step is critical for forming the NP-derivative.

  • Extraction:

    • Adjust pH to 7.4 with 1M NaOH.

    • Extract with 5 mL Ethyl Acetate. Centrifuge and evaporate the supernatant to dryness.

    • Reconstitute in 1 mL Assay Buffer (PBS-Tween).

  • Analysis & Calculation:

    • Run aliquots in duplicate on the ELISA plate.

    • Validation Criteria:

      • Aliquot A (Blank): OD > 90% of B0 (Max binding).

      • Aliquot B (Nifurmerone): OD should be statistically identical to Aliquot A (within CV%). Calculated conc. should be < LOD.

      • Aliquot C (AOZ): OD should be significantly suppressed. Recovery 80-120%.

Troubleshooting & Optimization

Common Pitfall: The "Generic" Antibody Myth Some older "screening" antibodies were raised against the 5-nitrofuran ring itself. If you are using a non-commercial, academic, or "Class-Specific" antibody, Nifurmerone WILL cross-react.

  • Action: Verify your kit's datasheet. If the target is listed as "AOZ" or "AMOZ", you are safe. If it is listed as "Generic Nitrofuran", expect cross-reactivity.

Matrix Effects: Nifurmerone is a chloromethyl ketone, which is an alkylating agent. In complex matrices (liver/kidney), it may bind covalently to cysteine residues on proteins. While this reduces free Nifurmerone, it does not create false positives in metabolite assays.

References

  • Vass, M., et al. (2008). Nitrofurans: Metabolism, Toxicity, and Detection. Food Safety Reviews.

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.

  • PubChem Database. Nifurmerone (CID 21753) Chemical Structure and Properties. National Center for Biotechnology Information.

  • Cooper, K.M., et al. (2005). Production and characterisation of polyclonal antibodies to a novel derivative of 3-amino-2-oxazolidinone (AOZ). Analytica Chimica Acta.

Sources

Validation

Metofurone vs standard antifungal agents in Candida species

Technical Evaluation Guide: Metofurone (Nifurmerone) vs. Standard Antifungal Agents in Candida Species Executive Summary Metofurone (chemically known as Nifurmerone ; chloromethyl 5-nitro-2-furyl ketone) represents a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Metofurone (Nifurmerone) vs. Standard Antifungal Agents in Candida Species

Executive Summary

Metofurone (chemically known as Nifurmerone ; chloromethyl 5-nitro-2-furyl ketone) represents a distinct class of antimicrobial agents—the nitrofurans —when compared to standard antifungal therapies like Fluconazole (Azoles) and Caspofungin (Echinocandins).[1] While standard agents target specific fungal cell wall or membrane components (ergosterol synthesis or


-1,3-glucan synthase), Metofurone operates via a "promiscuous" mechanism involving nitro-reduction and subsequent oxidative damage to DNA and essential proteins.[1]

This guide evaluates Metofurone as a repurposed or alternative candidate, particularly relevant for multi-drug resistant (MDR) Candida strains (e.g., C. auris) where standard target-site mutations render azoles ineffective.[1] However, its utility is constrained by the systemic toxicity profile typical of nitrofurans, often positioning it for topical or luminal (e.g., urinary) applications rather than systemic monotherapy.

FeatureMetofurone (Nifurmerone)Fluconazole (Standard Azole)Caspofungin (Standard Echinocandin)
Class NitrofuranTriazoleEchinocandin
Primary Target DNA/Protein (via Oxidative Stress)Lanosterol 14

-demethylase (Erg11)

-1,3-Glucan Synthase (Fks1)
Activity Type Fungicidal (Concentration-dependent)Fungistatic (mostly)Fungicidal
Resistance Potential Low (Multiple targets)High (Target mutation/Efflux)Low/Moderate (FKS mutation)
Key Limitation Systemic Toxicity (Neuro/Pulmonary)Resistance in C. glabrata/kruseiIV only; Cost

Mechanistic Profiling: The "Warhead" Difference

To understand the efficacy and toxicity divergence, one must analyze the molecular mechanism. Metofurone functions as a prodrug requiring activation by fungal nitroreductases.[1]

Mechanism of Action (MOA) Comparison
  • Metofurone: Enters the fungal cell and is reduced by type I or II nitroreductases. This reduction generates highly reactive nitro-radical anions and hydroxylamines.[1] These intermediates attack ribosomal proteins, disrupt the citric acid cycle, and cause DNA strand breaks.

  • Fluconazole: Inhibits the cytochrome P450 enzyme Erg11, halting the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and membrane stress.

  • Caspofungin: Non-competitively inhibits

    
    -1,3-glucan synthase, destabilizing the cell wall and leading to osmotic lysis.[1]
    

MOA_Comparison Metofurone Metofurone (Nifurmerone) FungalCell Candida Cell Entry Metofurone->FungalCell Fluconazole Fluconazole Fluconazole->FungalCell Caspofungin Caspofungin Caspofungin->FungalCell Nitroreductase Nitroreductase (Activation) FungalCell->Nitroreductase Substrate for Erg11 Erg11 Enzyme (Cyp51) FungalCell->Erg11 Inhibits Fks1 Fks1 Subunit (Glucan Synthase) FungalCell->Fks1 Inhibits ROS Reactive Intermediates (R-NO2•-) Nitroreductase->ROS Reduction Ergosterol Ergosterol Depletion Erg11->Ergosterol Blocks Synthesis CellWall Cell Wall Instability Fks1->CellWall Blocks Glucan Death Cell Death / Stasis ROS->Death DNA Damage & Protein Adducts Ergosterol->Death Membrane Failure CellWall->Death Osmotic Lysis

Figure 1: Comparative Mechanism of Action.[1] Metofurone relies on intracellular activation leading to broad oxidative damage, whereas standards target specific biosynthetic enzymes.

Experimental Efficacy & Protocols

Since Metofurone is a non-standard antifungal, direct CLSI breakpoints do not exist. The following protocols are engineered to validate its efficacy against Candida spp. relative to Fluconazole.[1][2][3][4][5]

Protocol A: Comparative MIC Determination (Modified CLSI M27)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Metofurone vs. Fluconazole.

  • Preparation of Stock Solutions:

    • Metofurone: Dissolve in DMSO (due to lipophilicity) to 1600 µg/mL.[1]

    • Fluconazole: Dissolve in water/DMSO to 1600 µg/mL.[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust C. albicans (ATCC 90028) and C. glabrata (ATCC 2001) suspensions to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • Use 96-well round-bottom microtiter plates.

    • Serial 2-fold dilutions: 64 µg/mL down to 0.125 µg/mL.[1]

  • Incubation: 35°C for 24 hours (Echinocandins) or 48 hours (Azoles/Metofurone).

  • Readout:

    • Fluconazole: MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity).[1]

    • Metofurone: MIC is the lowest concentration with 80-100% inhibition (optically clear), reflecting its fungicidal nitrofuran nature.[1]

Protocol B: Time-Kill Kinetics (Fungicidal Confirmation)

Objective: Differentiate between the fungistatic nature of Fluconazole and the potential fungicidal activity of Metofurone.

  • Inoculum: Start with

    
     CFU/mL in RPMI 1640.
    
  • Dosing: Treat cultures with 2x MIC and 4x MIC of Metofurone and Fluconazole.[1]

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute and plate on Sabouraud Dextrose Agar (SDA).

  • Analysis:

    • Fungicidal:

      
       reduction in CFU/mL.[1]
      
    • Fungistatic:

      
       reduction.[1]
      
    • Hypothesis: Metofurone will show rapid CFU reduction (2-6 hours), while Fluconazole will show stasis.[1]

Resistance & Safety Profile

Resistance Mechanisms
  • Fluconazole: Resistance is widespread, driven by ERG11 mutations (Y132H) and efflux pump overexpression (CDR1, MDR1).

  • Metofurone: Resistance requires the downregulation of nitroreductase enzymes (a high fitness cost for the fungus).[1] Therefore, Metofurone retains activity against azole-resistant C. glabrata and C. krusei.[1]

Safety & Toxicology (The Limiting Factor)

While azoles have a high therapeutic index, nitrofurans (including Metofurone) carry significant risks:

  • Mutagenicity: The nitro group reduction can generate DNA-damaging agents (Ames test positive).[1]

  • Systemic Toxicity: Chronic use is associated with pulmonary fibrosis and peripheral neuropathy.[1]

  • Application: Consequently, Metofurone is best suited for topical (dermal/vaginal) or luminal (urinary bladder) irrigation, rather than systemic IV administration.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting Metofurone over standards in a drug development pipeline.

Selection_Logic Start Isolate Identification CheckRes Check Azole Susceptibility Start->CheckRes AzoleS Azole Susceptible CheckRes->AzoleS MIC < 8 µg/mL AzoleR Azole Resistant (e.g., C. auris, C. krusei) CheckRes->AzoleR MIC >= 64 µg/mL UseFluc Use Fluconazole (Standard of Care) AzoleS->UseFluc CheckSite Infection Site? AzoleR->CheckSite Systemic Systemic/Bloodstream CheckSite->Systemic Local Mucocutaneous / Urinary CheckSite->Local UseCaspo Use Caspofungin (IV Therapy) Systemic->UseCaspo EvalMeto Evaluate Metofurone (Topical/Irrigation) Local->EvalMeto

Figure 2: Therapeutic Decision Tree.[1] Metofurone is positioned as a salvage/alternative agent for resistant, localized infections.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21753, Nifurmerone (Metofurone).[1] Retrieved from [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1] CLSI document M27-A3.[1] Wayne, PA: Clinical and Laboratory Standards Institute; 2008.

  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133–163. Retrieved from [Link][1]

  • Vlahovic-Palcevski, V., et al. (2014).[1] Antifungal compound and uses thereof (Patent US20140155478A1).[1] Google Patents.[1] Retrieved from

  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279.[1]

Sources

Comparative

Spectroscopic Characterization of Nifurmerone (NMR, IR, MS): A Comparative Technical Guide

The following technical guide provides an in-depth spectroscopic characterization of Nifurmerone, structured to facilitate direct comparison with structural analogues like Nitrofurantoin. Executive Summary & Structural A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of Nifurmerone, structured to facilitate direct comparison with structural analogues like Nitrofurantoin.

Executive Summary & Structural Architecture

Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) is a nitrofuran antimicrobial distinct from the more common Nitrofurantoin. While both share the 5-nitrofuran pharmacophore essential for reductive activation within bacterial cells, their side chains dictate their solubility, metabolism, and spectroscopic signatures.

This guide defines the specific NMR , IR , and Mass Spectrometry markers required to unambiguously identify Nifurmerone and distinguish it from its analogues.

Structural Comparison Logic

The primary challenge in nitrofuran analysis is distinguishing the parent core from the variable side chain.

  • Nifurmerone: Contains a chloromethyl ketone tail.[1]

  • Nitrofurantoin: Contains an aminohydantoin tail linked via an azomethine bond.

Diagram 1: Structural Differentiation Pathway

Nitrofuran_Comparison Core 5-Nitrofuran Core (Common Pharmacophore) Nifurmerone Nifurmerone (Chloromethyl Ketone) Core->Nifurmerone + C(O)CH2Cl Nitrofurantoin Nitrofurantoin (Aminohydantoin) Core->Nitrofurantoin + CH=N-Hydantoin Cl_Signal Unique Marker: Chlorine Isotope Pattern (MS) -CH2Cl Singlet (NMR) Nifurmerone->Cl_Signal Azomethine Unique Marker: Azomethine Proton (NMR) Hydantoin Ring (IR) Nitrofurantoin->Azomethine

Caption: Structural divergence of Nifurmerone and Nitrofurantoin from the common nitrofuran core, highlighting unique spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the most rapid confirmation of the Nifurmerone structure by identifying the unique methylene protons adjacent to the chlorine atom, which are absent in other nitrofurans.

Predicted H NMR Profile (DMSO-d )

The spectrum is characterized by a lack of the downfield azomethine proton seen in Nitrofurantoin.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Justification
Furan H-3 7.60 – 7.75Doublet (

Hz)
1HProton

to the carbonyl; deshielded by the ketone and nitro group.
Furan H-4 7.80 – 7.95Doublet (

Hz)
1HProton

to the nitro group; highly deshielded.
-CH

Cl
4.80 – 5.10 Singlet 2H Diagnostic Marker. Methylene protons deshielded by both the adjacent carbonyl and the electronegative chlorine.
Comparative Analysis: Nifurmerone vs. Nitrofurantoin
  • Nifurmerone: Shows a distinct singlet at ~4.9 ppm (-CH

    
    Cl).
    
  • Nitrofurantoin: Shows a singlet at ~8.5 ppm (Azomethine -CH=N-) and a methylene singlet at ~4.3 ppm (inside the hydantoin ring).

  • Differentiation: The absence of the signal at 8.5 ppm is the primary "negative" marker for Nifurmerone.

Infrared (IR) Spectroscopy[2]

IR spectroscopy is critical for solid-state identification. Nifurmerone exhibits a carbonyl stretch characteristic of an


-haloketone, which appears at a different frequency than the amide/imide carbonyls of Nitrofurantoin.
Key Absorption Bands
  • Ketone (C=O): 1685 – 1705 cm

    
    . The conjugation with the furan ring lowers the frequency, but the 
    
    
    
    -chlorine exerts an inductive effect that slightly raises it compared to a simple aryl ketone.
  • Nitro Group (NO

    
    ): 
    
    • Asymmetric Stretch: 1510 – 1540 cm

      
      
      
    • Symmetric Stretch: 1330 – 1360 cm

      
      
      
  • Furan Ring: ~1020 cm

    
     (characteristic breathing mode).
    
  • C-Cl Stretch: 700 – 750 cm

    
     (Strong band, unique to Nifurmerone).
    

Mass Spectrometry (MS) & Fragmentation[3][4]

Mass spectrometry offers the highest specificity due to the chlorine isotope signature. This is the primary method for validating Nifurmerone in complex matrices or degradation studies.

Isotopic Fingerprint

Unlike Nitrofurantoin (C


H

N

O

), Nifurmerone (C

H

ClNO

) contains one chlorine atom.
  • M+ Radical Cation:

    
     189 (100% relative abundance, 
    
    
    
    Cl)
  • M+2 Isotope:

    
     191 (~32% relative abundance, 
    
    
    
    Cl)
  • Result: A distinct 3:1 intensity ratio for the molecular ion cluster.

Fragmentation Pathway (EI/ESI)

The fragmentation is driven by the cleavage of the labile chloromethyl group and the nitro group.

Diagram 2: MS Fragmentation Logic

MS_Fragmentation Parent Molecular Ion [M]+ m/z 189/191 (3:1) Frag1 Loss of CH2Cl [M - 49]+ m/z 140 Parent->Frag1 Alpha Cleavage (Primary Path) Frag2 Loss of NO2 [M - 46]+ Parent->Frag2 Nitro Loss Frag3 Furoyl Cation (C5H3O2)+ Frag1->Frag3 CO retention

Caption: Primary fragmentation pathways for Nifurmerone. The loss of the chloromethyl group (m/z 49) eliminates the chlorine isotope pattern in daughter ions.

Experimental Protocol: LC-MS/MS Identification

This protocol is designed for the high-sensitivity detection of Nifurmerone in biological or pharmaceutical samples.

Sample Preparation
  • Extraction: Dissolve 10 mg of sample in 10 mL Acetonitrile (ACN).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter (Nifurmerone is soluble in organic solvents but sparingly soluble in water).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in water for MS injection.

Instrument Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (due to ketone protonation capability) or Negative Mode (often more sensitive for nitro-compounds due to electron capture). Note: Validate mode based on specific instrument response.

Data Validation Checklist

To confirm Nifurmerone identity, the dataset must satisfy:

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21753, Nifurmerone. Retrieved from [Link]

  • V. Balachandran et al. (2013). Vibrational spectra, NBO analysis... of 5-nitro-2-furoic acid. Spectrochimica Acta Part A. (Used for furan ring spectral correlations).

  • Sigma-Aldrich.5-Nitro-2-furoic acid Product Specification.
  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-1-(5-nitrofuran-2-yl)ethanone.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Nifurmerone: Hazardous Waste Management and Disposal Protocol

Executive Summary & Core Directive Do not dispose of Nifurmerone down the drain. Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) belongs to the nitrofuran class of antimicrobials.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of Nifurmerone down the drain.

Nifurmerone (Chloromethyl 5-nitro-2-furyl ketone) belongs to the nitrofuran class of antimicrobials. While effective against pathogens, this chemical class is characterized by a 5-nitro-2-furyl group , a structural moiety frequently associated with mutagenicity and carcinogenicity via biological reduction mechanisms.

Consequently, Nifurmerone must be managed as Hazardous Chemical Waste (specifically targeting the mutagenic/cytotoxic waste stream) regardless of whether it is explicitly "Listed" (P-list/U-list) under local regulations like the US EPA RCRA. The standard of care for research environments dictates that unlisted nitrofurans be treated with the same rigor as regulated carcinogens.[1]

The only validated disposal method for Nifurmerone is high-temperature incineration (>1000°C).

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the "Why."[1] The hazard of Nifurmerone is not just its acute toxicity, but its potential for genetic damage.[1]

The Nitrofuran Hazard Mechanism

The primary safety concern stems from the nitro group (


) attached to the furan ring. In biological systems (and potentially in the environment), this group can undergo enzymatic reduction, forming reactive nitro-anion radicals and nitroso intermediates. These intermediates can covalently bind to DNA (DNA adducts), leading to mutagenesis.[1]

Implication for Disposal: Chemical deactivation (e.g., using bleach/hypochlorite) is not recommended as a primary disposal method.[1] Oxidation may not fully destroy the mutagenic potential of the core ring structure and can generate toxic chlorinated byproducts. Thermal destruction is required.[1][2]

Physicochemical Properties for Waste Segregation
PropertyDataOperational Implication
CAS Number 5579-95-3Use for waste manifest labeling.[1]
Molecular Weight 189.55 g/mol Heavy enough to settle; particulates are a dust hazard.[1]
Solubility Low in water; Soluble in DMSO, DMFDo not attempt aqueous dilution for disposal.[1]
Stability Sensitive to light; Stable at room tempStore waste in amber/opaque containers.[1]
Reactivity Incompatible with Strong Oxidizers, Strong BasesSegregation Critical: Never mix with Peroxides or Nitric Acid in waste streams.[1]

Waste Segregation Strategy

Proper segregation is the first line of defense against lab accidents.[1] Nifurmerone waste must be isolated from incompatible streams.[1][3]

The "Self-Validating" Segregation System

A self-validating system uses physical barriers (container types) to prevent error.

  • Solid Waste (Pure Compound/Spill Debris):

    • Container: Wide-mouth HDPE jar or dedicated "Yellow Bag" (if designating as trace chemo/cytotoxic).[1]

    • Labeling: "Hazardous Waste - Toxic/Mutagenic - Nifurmerone."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Base: Usually DMSO or organic solvent.[1]

    • Container: Amber glass or HDPE carboy.

    • Segregation: NEVER mix with oxidative waste (e.g., Chromic acid, Piranha solution).[1] The nitro group can destabilize in the presence of strong oxidizers, potentially causing exothermic runaways.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Start: Nifurmerone Waste Generated TypeCheck Identify Waste State Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solutions in DMSO/DMF) TypeCheck->Liquid Sharps Sharps (Needles/Glass) TypeCheck->Sharps Segregation Segregation Check: Isolate from Oxidizers & Bases Solid->Segregation Liquid->Segregation Sharps->Segregation ContainerSolid Container: Double-bagged (Yellow Trace Chemo or Haz Waste Bin) Segregation->ContainerSolid Solids ContainerLiquid Container: Screw-top Carboy (Compatible Solvent Stream) Segregation->ContainerLiquid Liquids ContainerSharps Container: Rigid Sharps Bin (Labeled Cytotoxic/Hazardous) Segregation->ContainerSharps Sharps Labeling Labeling: 'Hazardous Waste - Mutagenic' ContainerSolid->Labeling ContainerLiquid->Labeling ContainerSharps->Labeling FinalDestruction Final Disposal: High-Temp Incineration (>1000°C) Labeling->FinalDestruction

Figure 1: Decision logic for Nifurmerone waste segregation and disposal. Note the convergence on high-temperature incineration.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Zero skin contact and zero inhalation.[1][4][5]

  • Respiratory: Wear an N95 or P100 respirator if handling powder outside a fume hood (not recommended).[1] Always work inside a certified chemical fume hood.[1]

  • Dermal: Double-glove with Nitrile (minimum 5 mil thickness).[1]

  • Body: Lab coat (buttoned) and safety goggles.

Phase 2: Waste Collection

Scenario A: Solid Waste (Powder/Wipes)

  • Place the waste directly into a clear polyethylene bag.[1]

  • Seal the bag with tape or a zip tie.[1]

  • Place this bag inside the designated Hazardous Waste container (Secondary Containment).

  • Why? Double bagging prevents particulate release when the main bin is opened.[1]

Scenario B: Liquid Waste

  • Confirm the pH of the solution is between 4 and 10 (neutral-ish) to prevent reaction with other wastes.[1]

  • Pour slowly into the "Organic Solvent - Halogenated" or "Organic Solvent - Non-Halogenated" carboy, depending on the carrier solvent (e.g., DMSO/DMF).

    • Note: Even though Nifurmerone contains chlorine, if the carrier solvent is non-halogenated (like DMSO), it often goes into the non-halogenated stream unless the concentration of Nifurmerone is high (>1%). Consult your facility's specific halogen limit.

  • Cap the carboy immediately. Do not leave funnels in the neck.

Phase 3: Hand-off
  • Fill out the Hazardous Waste Tag.[1]

  • Critical Declaration: Under "Chemical Constituents," list "Nifurmerone" and "DMSO" (or relevant solvent).

  • Check the box for "Toxic" or "Mutagen".[1]

  • Schedule pickup with your EHS (Environmental Health & Safety) department for off-site incineration.[1]

Emergency Spill Response (The P.A.C.T. Protocol)

If a spill occurs, do not panic. Follow P.A.C.T.

  • P - Protect: Alert others. Evacuate the immediate area if dust is airborne.[1] Don appropriate PPE (Double gloves, goggles, N95).[1]

  • A - Act: Cover the spill with a damp paper towel (for solids) to prevent dust dispersion, or an absorbent pad (for liquids).[1]

  • C - Contain:

    • Do not use bleach immediately.[1]

    • Clean the area with a soap/water solution or a specific surfactant cleaner.[1]

    • Wipe from the outside in to prevent spreading.[1]

  • T - Treat/Dispose: Place all cleanup materials (towels, gloves, pads) into a hazardous waste bag. Label as "Nifurmerone Spill Debris."[1]

Regulatory Framework & Compliance

While Nifurmerone is not always explicitly listed in 40 CFR 261.33 (P and U lists), the generator is responsible for determining if the waste is hazardous (40 CFR 262.11).

  • US EPA (RCRA): Treat as Characteristic Hazardous Waste due to toxicity and mutagenic potential.[1]

  • Best Practice: Many institutions classify nitrofuran antibiotics as "Trace Chemotherapy" waste (Yellow Bin) to ensure they are incinerated rather than landfilled.[1]

  • Drain Disposal: strictly prohibited under the Clean Water Act (CWA) for toxic organics.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 21996, Nifurmerone. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6] Retrieved from [Link][7]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities. (Focus on genotoxic waste disposal). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nifurmerone

Welcome to your comprehensive guide on the safe handling of Nifurmerone. As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of unwavering safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Nifurmerone. As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of unwavering safety. Nifurmerone, a member of the nitrofuran class of compounds, requires meticulous handling protocols due to its potential health hazards. This guide moves beyond a simple checklist, providing you with the causal logic behind each recommendation, empowering you to make informed safety decisions in your laboratory.

The core principle of our approach is risk mitigation through the informed use of Personal Protective Equipment (PPE). This is not merely about wearing protective gear; it's about understanding the "why" to ensure the "how" is effective. Nitrofuran-class compounds are recognized for their potential carcinogenic and genotoxic effects, making stringent safety protocols non-negotiable.[1]

Hazard Assessment: Understanding the Risks of Nifurmerone

A thorough risk assessment is the cornerstone of any laboratory safety plan. For Nifurmerone, we must consider its specific toxicological profile and physical form to interrupt potential routes of exposure.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Nifurmerone presents several hazards[2]:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Damage: It causes serious eye damage and may lead to an allergic skin reaction.

  • Respiratory Irritation: Inhalation of the powdered form can cause respiratory tract irritation.

The primary risks arise from the handling of Nifurmerone as a solid, crystalline powder[3]. During weighing, transfer, and solubilization, there is a significant potential for generating airborne particles (aerosols) and for dermal exposure through spills or contaminated surfaces.

Core PPE Recommendations: A Task-Based Approach

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory activities involving Nifurmerone.

Laboratory Task Risk Level Primary Engineering Control (Strongly Recommended) Minimum Required Personal Protective Equipment (PPE)
Receiving & Unpacking LowN/ANitrile gloves
Weighing Solid Compound High Chemical Fume Hood or Ventilated Balance EnclosureDouble nitrile gloves, disposable gown, safety glasses with side shields, N95 respirator
Preparing Solutions Medium-HighChemical Fume HoodDouble nitrile gloves, disposable gown, safety glasses with side shields or goggles
In Vitro Administration MediumBiological Safety Cabinet (if sterile) or Fume HoodNitrile gloves, lab coat, safety glasses
Spill Cleanup High N/ADouble nitrile gloves, disposable gown, goggles or face shield, N95 respirator
Waste Disposal MediumN/ANitrile gloves, lab coat or gown, safety glasses

Procedural Guidance: From Selection to Disposal

PPE Selection Workflow

To ensure a self-validating system of protection, your choice of PPE should be a conscious, logical process. The following workflow illustrates the decision-making process for handling a potent compound like Nifurmerone.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_risk Risk Analysis cluster_ppe PPE & Control Selection start Identify Task (e.g., Weighing, Solubilizing) q1 Will aerosols or dust be generated? start->q1 q2 Is there a splash hazard? q1->q2 No respirator Add N95 Respirator & Use Ventilated Enclosure q1->respirator Yes eye_protection Goggles or Face Shield Required q2->eye_protection Yes base_ppe Base PPE: - Double Nitrile Gloves - Disposable Gown - Safety Glasses q2->base_ppe No respirator->q2 eye_protection->base_ppe

Caption: PPE selection workflow for handling Nifurmerone.

Step-by-Step Gowning (Donning) and Degowning (Doffing) Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination. Contaminated gloves can easily transfer compound to your skin, clothing, or lab surfaces if removed incorrectly.

Donning (Putting On) Sequence:

  • Gown: Select a disposable, fluid-resistant gown. Ensure it is tied securely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated" Principle:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface.

  • Gown: Untie the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Exit Compounding Area: Dispose of the gown and outer gloves in a designated hazardous waste container.

  • Eye Protection & Respirator: Remove eye protection and respirator from the back.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]

Disposal Plan: Managing Contaminated Materials

All disposable items that have come into contact with Nifurmerone must be treated as hazardous chemical waste.

  • PPE Disposal: Gloves, gowns, and other disposable PPE should be collected in a clearly labeled, sealed plastic bag or container.[5]

  • Chemical Waste: Unused compound and solutions containing Nifurmerone must be disposed of according to your institution's hazardous waste procedures. Do not pour solutions down the drain.

  • Sharps: Needles and syringes used for administration must be placed in a designated sharps container for hazardous materials.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. All waste containers must be clearly labeled as containing hazardous drug waste.[6]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4]

  • Eye Contact: Proceed immediately to an eyewash station. Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and ensure you have the Safety Data Sheet (SDS) or hazard information for Nifurmerone available for the medical personnel.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Niflumic acid.
  • Cayman Chemical. (2025). Safety Data Sheet: Nifurtimox.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nifurmerone. PubChem Compound Summary for CID 21753. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • Auriga Research. (n.d.). Nitrofuran Residue Testing in Eggs | Methods, Regulations & Safety. Retrieved from [Link]

  • Continental Hospitals. (2023). Are Nitrofuran Metabolites Like AOZ Dangerous to Health?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • SGS Digicomply. (2024). SGS Digicomply Early Warning: Regulatory Alert Issued for the First Time Due to Nitrofurans in Seafood. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

  • AGES. (2023). Nitrofurans. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ChemWhat. (n.d.). Nifurmerone CAS#: 5579-95-3. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurmerone
Reactant of Route 2
Reactant of Route 2
Nifurmerone
© Copyright 2026 BenchChem. All Rights Reserved.